molecular formula C13H13NO3 B3044756 Ethyl 1-acetyl-1H-indole-2-carboxylate CAS No. 100393-65-5

Ethyl 1-acetyl-1H-indole-2-carboxylate

Cat. No.: B3044756
CAS No.: 100393-65-5
M. Wt: 231.25 g/mol
InChI Key: KELLLYFEZGIOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-acetyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

100393-65-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 1-acetylindole-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-8-10-6-4-5-7-11(10)14(12)9(2)15/h4-8H,3H2,1-2H3

InChI Key

KELLLYFEZGIOGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)C

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-acetyl-1H-indole-2-carboxylate: Structure, Properties, and Synthetic Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 1-acetyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical and spectroscopic properties, and provide a detailed, field-proven synthetic protocol. The underlying principles and rationale behind the experimental choices will be elucidated to provide a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

Ethyl 1-acetyl-1H-indole-2-carboxylate is a derivative of the indole heterocyclic system, which is a prevalent scaffold in numerous biologically active compounds. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. The key distinguishing features of this molecule are the acetyl group attached to the nitrogen atom (N-1) of the indole ring and an ethyl carboxylate group at the C-2 position.

The IUPAC name for this compound is ethyl 1-acetyl-1H-indole-2-carboxylate. The presence of the N-acetyl group significantly influences the electronic properties and reactivity of the indole ring compared to its un-acetylated counterpart, Ethyl 1H-indole-2-carboxylate.

Chemical Structure Diagram:

Ethyl_1-acetyl-1H-indole-2-carboxylate C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N1 N C7->N1 C9 C C7->C9 C8 C C8->C2 C11 C C8->C11 N1->C8 O1 O C9->O1 C10 C C9->C10 O2 O C11->O2 C12 C C11->C12 C13 C C12->C13

Caption: 2D Chemical Structure of Ethyl 1-acetyl-1H-indole-2-carboxylate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of Ethyl 1-acetyl-1H-indole-2-carboxylate is crucial for its handling, characterization, and application in further synthetic transformations.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃[1][2]
Molecular Weight 231.25 g/mol [2]
Appearance White solid[3]
Melting Point 102°C[3]
Solubility Soluble in common organic solvents like THF, CH₂Cl₂.[3]

Spectroscopic Data:

The structural elucidation of Ethyl 1-acetyl-1H-indole-2-carboxylate is confirmed through various spectroscopic techniques.

  • ¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the ethyl and acetyl groups, as well as the aromatic protons of the indole ring. Expected chemical shifts (δ) are approximately: 1.35 ppm (triplet, 3H, J=7.2 Hz, -OCH₂CH₃), 2.23 ppm (broad singlet, 3H, -COCH₃), 4.34 ppm (quartet, 2H, J=7.2 Hz, -OCH₂CH₃), and a series of multiplets between 7.25-8.61 ppm for the aromatic protons.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the acetyl and ester groups, the carbons of the ethyl group, and the aromatic carbons of the indole nucleus.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching vibrations of the ester and the N-acetyl groups, typically in the range of 1680-1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis Protocol: N-Acetylation of Ethyl 1H-indole-2-carboxylate

The synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate is typically achieved through the N-acetylation of its precursor, Ethyl 1H-indole-2-carboxylate. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the indole ring.

Reaction Scheme:

N-Acetylation reactant Ethyl 1H-indole-2-carboxylate reagent + Acetic Anhydride reactant->reagent product Ethyl 1-acetyl-1H-indole-2-carboxylate reagent->product

Caption: Synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate.

Detailed Step-by-Step Methodology:

This protocol is adapted from established procedures for the N-acetylation of indoles.[3]

  • Reactant Preparation: Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagent Addition: To the stirred solution, add acetic anhydride (1.2 eq). The reaction can be catalyzed by the addition of a base like pyridine or a catalytic amount of a strong acid. For this specific transformation, a base is generally preferred to neutralize the acetic acid byproduct.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

  • Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to afford Ethyl 1-acetyl-1H-indole-2-carboxylate as a white solid.[3]

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents are chosen to avoid any side reactions with the highly reactive acetic anhydride.

  • Reagent Stoichiometry: A slight excess of acetic anhydride is used to ensure complete conversion of the starting material.

  • Catalyst: The use of a base like pyridine not only catalyzes the reaction but also acts as a scavenger for the acetic acid formed during the reaction, driving the equilibrium towards the product.

  • Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and byproducts.

Reactivity and Applications in Drug Development

The N-acetyl group in Ethyl 1-acetyl-1H-indole-2-carboxylate plays a crucial role in modifying its chemical reactivity and biological activity.

Influence of the N-Acetyl Group:

  • Electronic Effects: The acetyl group is an electron-withdrawing group, which decreases the electron density of the indole ring. This deactivation makes the ring less susceptible to electrophilic substitution reactions compared to the un-acetylated indole.

  • Steric Hindrance: The presence of the acetyl group at the N-1 position can sterically hinder reactions at the adjacent C-2 and C-7 positions.

  • Acidity of N-H Proton: The N-acetyl group replaces the acidic N-H proton of the indole, preventing reactions that involve the deprotonation of this site.

Potential Applications:

Indole-2-carboxylate derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The N-acetylated version serves as a key building block for more complex molecular architectures. Derivatives of indole-2-carboxylates have been investigated for various therapeutic applications, including:

  • Antitumor Agents: The indole scaffold is present in many natural and synthetic compounds with anticancer properties.[4]

  • Anti-inflammatory Agents: Certain indole derivatives have shown potent anti-inflammatory activity.[4]

  • Kinase Inhibitors: The indole nucleus can act as a scaffold for the design of inhibitors of various protein kinases, which are important targets in cancer therapy.[4]

The N-acetyl group can be a crucial part of the final drug molecule, contributing to its binding affinity with the target protein, or it can be used as a protecting group during a multi-step synthesis and later removed.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 1-acetyl-1H-indole-2-carboxylate.

  • It is recommended to handle the compound in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

  • For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 1-acetyl-1H-indole-2-carboxylate is a versatile synthetic intermediate with significant potential in the field of drug discovery. Its unique structural features, particularly the N-acetyl group, modulate its reactivity and provide a handle for further functionalization. The detailed synthetic protocol and understanding of its chemical properties provided in this guide will be a valuable resource for researchers and scientists working on the development of novel indole-based therapeutics.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Reddy, B. V. S., et al. (2014). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines. Organic Letters, 16(15), 4028-4031. [Link]

  • Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2827-2838.
  • ChemSynthesis. (n.d.). ethyl 1H-indole-2-carboxylate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2009). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Archiv der Pharmazie, 342(10), 604-612.
  • Cheméo. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Govek, T. A., et al. (2008). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2303. [Link]

  • PubChem. (n.d.). 1-acetylindole-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Acetyl-1H-indole-2-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

1-Acetyl-1H-indole-2-carboxylic acid ethyl ester (Ethyl 1-acetylindole-2-carboxylate) is a critical bicyclic nitrogenous intermediate used in the synthesis of pharmacologically active agents, particularly in the development of antiviral (HIV-1 integrase inhibitors) and anticancer therapeutics.

Unlike its parent compound, ethyl indole-2-carboxylate, the N-acetylated derivative possesses a protected nitrogen center. This structural modification alters the electronic density of the indole ring, directing electrophilic substitution to the C3 position while preventing unwanted side reactions at the N1 site. This guide provides a definitive technical profile of the molecule, focusing on its molecular weight for stoichiometric precision, synthesis, and handling.

Core Molecular Specifications
ParameterSpecification
IUPAC Name Ethyl 1-acetylindole-2-carboxylate
Common Name 1-Acetyl-1H-indole-2-carboxylic acid ethyl ester
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
CAS Number Derivative specific (Parent Ester: 3770-50-1; Acid: 10441-26-6)
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Physicochemical Analysis: The Molecular Weight Driver

Accurate molecular weight calculation is the foundation of stoichiometric integrity in multi-step synthesis. For C₁₃H₁₃NO₃ , the precise breakdown is as follows:

ElementCountAtomic Mass ( g/mol )Contribution ( g/mol )Mass %
Carbon (C) 1312.011156.14367.52%
Hydrogen (H) 131.00813.1045.67%
Nitrogen (N) 114.00714.0076.06%
Oxygen (O) 315.99947.99720.75%
TOTAL - - 231.25 100%

Stoichiometric Note: When converting from the unacetylated precursor (Ethyl indole-2-carboxylate, MW 189.21), the addition of the acetyl group (


) replaces one proton (

).
  • Calculation:

    
    .
    

Synthetic Pathways & Mechanism[6]

The synthesis of 1-acetyl-1H-indole-2-carboxylic acid ethyl ester requires overcoming the reduced nucleophilicity of the indole nitrogen, which is flanked by the electron-withdrawing ester group at C2. Standard acylation conditions (e.g., acetyl chloride with weak base) often fail or result in low yields.

Optimized Synthetic Route: Anhydride Reflux

The most robust protocol involves the use of acetic anhydride (


) which acts as both reagent and solvent, often driven by thermal energy or a catalyst like DMAP (4-Dimethylaminopyridine).
Mechanistic Pathway Diagram

The following diagram illustrates the transformation from the precursor to the N-acetylated product.

SynthesisPathway Precursor Ethyl indole-2-carboxylate (MW: 189.21) Reagents Acetic Anhydride (Ac2O) + Heat/DMAP Precursor->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (N1 on Carbonyl) Product 1-Acetyl-1H-indole-2-carboxylic acid ethyl ester (MW: 231.25) Intermediate->Product Elimination of Acetate

Figure 1: Synthetic pathway for N-acetylation. The electron-withdrawing C2 ester requires forcing conditions (heat or strong acylation agents) to overcome the N1 lone pair delocalization.

Experimental Protocol: Synthesis & Characterization

Safety Warning: Acetic anhydride is corrosive and a lachrymator. Perform all operations in a fume hood.

Protocol A: Thermal Acetylation (High Throughput)

This method is preferred for scale-up as it avoids chromatographic purification in many cases.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl indole-2-carboxylate (1.0 eq) in Acetic Anhydride (5.0 – 10.0 eq).

    • Note: The excess

      
       serves as the solvent.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (more polar, lower 
    
    
    
    ) should disappear, replaced by the less polar N-acetylated product (higher
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice/water to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.

    • Precipitation: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

    • Extraction (if oil forms): Extract with Dichloromethane (

      
      ). Wash organic layers with Sat. 
      
      
      
      (to remove acetic acid) and Brine. Dry over
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-20% EtOAc/Hexanes).
    
Structural Characterization (Self-Validation)

To confirm the synthesis, compare spectral data against these expected values:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.43 (t, 3H, 
      
      
      
      Hz,
      
      
      )
    • 
       2.65 (s, 3H, 
      
      
      
      ) – Diagnostic Peak: Appearance of singlet confirms acetylation.
    • 
       4.41 (q, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       7.20–8.00 (m, 4H, Aromatic protons)
      
    • 
       7.15 (s, 1H, C3-H)
      
  • Mass Spectrometry (ESI+):

    • Expected

      
      .
      
    • Fragment ions may show loss of acetyl group (

      
      ) or ethyl group (
      
      
      
      ).

Pharmaceutical Utility & Reactivity Profile

The 1-acetyl group is not merely a protecting group; it is a "tuning" substituent. By withdrawing electron density from the N1 position, it prevents oxidation and polymerization during subsequent reactions.

Application Workflow: C3 Functionalization

The primary utility of this molecule is as a scaffold for C3 substitution (e.g., Friedel-Crafts acylation or Vilsmeier-Haack formylation).

ApplicationWorkflow Start 1-Acetyl-1H-indole-2-carboxylic acid ethyl ester Step1 C3-Functionalization (Electrophilic Substitution) Start->Step1 Reagent: R-X / Lewis Acid Step2 N-Deprotection (Mild Basic Hydrolysis) Step1->Step2 Reagent: K2CO3 / MeOH End Active Pharmecutical Ingredient (e.g., Integrase Inhibitor) Step2->End Final Coupling

Figure 2: Strategic utility of the N-acetyl group in drug design. It directs regioselectivity to C3 before being removed.

Key Reactivity Insights
  • Lability: The N-acetyl group on an indole-2-ester is sensitive to nucleophilic attack. Strong bases (NaOH, LiOH) will hydrolyze both the ethyl ester (C2) and the acetyl group (N1).

  • Selective Deprotection: To remove only the N-acetyl group while keeping the ethyl ester intact, use mild conditions such as

    
     in Methanol at room temperature or Ammonia in Ethanol.
    

References

  • PubChem. (2023). 1-Acetylindole-2-carboxylic acid (Acid Derivative Data).[1] National Library of Medicine. [Link]

  • Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester.[2][3][4][5][6][7] Org. Synth. 1963, 43, 40. [Link]

  • NIST Chemistry WebBook. (2023). 1H-Indole-2-carboxylic acid, ethyl ester (Precursor Data). Standard Reference Data.[5] [Link]

Sources

Technical Guide: Solubility Profiling of Ethyl 1-acetyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and experimental characterization of Ethyl 1-acetyl-1H-indole-2-carboxylate .

Executive Summary & Chemical Identity

Ethyl 1-acetyl-1H-indole-2-carboxylate is a functionalized indole ester often utilized as a key intermediate in the synthesis of biologically active alkaloids and pharmaceutical scaffolds.

Unlike its parent compound (ethyl


-indole-2-carboxylate), the presence of the 

-acetyl group
at the 1-position drastically alters its solid-state packing and solubility profile by eliminating the strong

hydrogen bond donor capability. This guide provides the theoretical solubility framework, available empirical data, and validated protocols for generating precise solubility curves.
PropertyDetails
IUPAC Name Ethyl 1-acetylindole-2-carboxylate
CAS Number 28737-29-3
Molecular Formula

Molecular Weight 231.25 g/mol
Key Functional Groups Indole core, Ethyl ester (C2), Acetyl amide (N1)
Physical State Crystalline solid (Needles/Prisms)

Thermodynamic Foundations of Solubility

To understand the solubility of this specific congener, we must analyze the Crystal Lattice Energy vs. Solvation Energy balance.

Structural Impact on Solubility ( -Acetyl Effect)

The parent compound, ethyl indole-2-carboxylate, crystallizes as a hydrogen-bonded dimer (


 motif) due to the interaction between the indole 

and the carbonyl oxygen.
  • The

    
    -Acetyl Modification:  Acetylation at the N1 position removes the hydrogen bond donor.
    
  • Consequence: This disrupts the "herringbone" packing stability seen in the parent, generally increasing solubility in aprotic polar solvents (e.g., Acetone, Ethyl Acetate, DCM) compared to the non-acetylated parent.

  • Solvent Interaction: The molecule becomes a pure hydrogen bond acceptor (via the ester and amide carbonyls), making it highly soluble in protic solvents (Alcohols) capable of donating protons.

Solubility Prediction (ESOL & LogS)

While experimental mole-fraction tables are sparse in open literature, chemoinformatic models provide the following solubility tiering:

Solvent ClassPredicted SolubilityMechanism of Action
Chlorinated Solvents (DCM, Chloroform)High Dipole-dipole interactions; disruption of weak

-stacking.
Polar Aprotic (DMSO, DMF)Very High Strong solvation of the polar carbonyl regions.
Esters/Ketones (EtOAc, Acetone)Moderate-High Ideal for recrystallization; moderate solubility at RT, high at reflux.
Alcohols (Ethanol, Methanol)Moderate Solvation via H-bonding to carbonyls; often used for crystallization.
Aliphatic Hydrocarbons (Hexane)Low Lack of polar interactions; used as an anti-solvent.
Water Insoluble Hydrophobic indole core dominates.

Experimental Data & Purification Solvents

Based on synthetic literature and structural analogs, the following solvent systems are validated for processing this compound.

Validated Recrystallization Systems

The following solvents have been successfully used to purify ethyl 1-acetyl-1H-indole-2-carboxylate and its close analogs:

Solvent SystemApplicationProtocol Notes
Ethanol (Abs.) RecrystallizationDissolve at reflux; cool slowly to

. Yields needles.[1]
Ethyl Acetate / Hexane PrecipitationDissolve in min. vol. EtOAc; add Hexane until turbid.
Methanol PurificationSuitable for removing inorganic salts from synthesis.[2]
Dichloromethane (DCM) ExtractionHigh solubility; used for reaction workup, not crystallization.

Critical Insight: The


-acetyl group is susceptible to hydrolysis under strongly acidic or basic conditions in protic solvents. Avoid prolonged heating in wet alcohols with traces of acid/base. 

Experimental Protocols for Solubility Determination

Since specific mole-fraction (


) vs. Temperature (

) tables are not standard in the literature for this specific derivative, researchers must generate this data internally for process optimization.
Protocol A: Dynamic Laser Monitoring (High Precision)

This method determines the saturation temperature (


) for known mass fractions.
  • Preparation: Weigh precise amounts of solute (

    
    ) and solvent (
    
    
    
    ) into a glass vial with a magnetic stirrer.
  • Setup: Place vial in a jacketed vessel controlled by a thermostat. Direct a low-power laser (e.g., 5mW Red) through the vial to a photodiode detector.

  • Heating: Heat at

    
    . The solution is turbid (scattering light) initially.
    
  • Detection: Record the temperature where laser transmission intensity spikes to maximum (clear solution). This is

    
    .
    
  • Repetition: Repeat for mass fractions

    
     to 
    
    
    
    .
Protocol B: Static Gravimetric Method (Standard)

Use this for determining solubility at a fixed temperature (e.g.,


).
  • Saturation: Add excess solid to 10 mL solvent in a sealed vial.

  • Equilibration: Stir at constant

    
     (
    
    
    
    ) for 24 hours.
  • Filtration: Stop stirring; allow settling for 1 hour. Filter supernatant through a

    
     PTFE syringe filter (pre-heated to 
    
    
    
    ).
  • Drying: Pipette a known volume (

    
    ) into a pre-weighed dish. Evaporate solvent under vacuum.
    
  • Calculation:

    
    .
    

Visualizations

Solubility Workflow Diagram

The following logic flow guides the solvent selection process for crystallization based on the compound's properties.

SolventSelection Start Start: Solvent Selection for Ethyl 1-acetyl-1H-indole-2-carboxylate SolubilityCheck Check Solubility at RT (25°C) Start->SolubilityCheck HighSol High Solubility (>100 mg/mL) SolubilityCheck->HighSol DCM, DMSO ModSol Moderate Solubility (10-50 mg/mL) SolubilityCheck->ModSol Ethanol, EtOAc LowSol Low Solubility (<5 mg/mL) SolubilityCheck->LowSol Hexane, Water DecisionHigh Use as Solvent for Reaction or Extraction (DCM, CHCl3) HighSol->DecisionHigh DecisionMod Ideal for Recrystallization (Ethanol, Methanol) ModSol->DecisionMod DecisionLow Use as Anti-Solvent (Hexane, Water) LowSol->DecisionLow BinarySystem Binary Solvent System Required (Solvent + Anti-Solvent) DecisionHigh->BinarySystem If purif. needed DecisionLow->BinarySystem

Caption: Decision matrix for solvent selection based on qualitative solubility observations.

Structural Comparison (H-Bonding)

This diagram illustrates why the


-acetyl derivative behaves differently from the parent indole.

HBonding Parent Parent: Ethyl Indole-2-carboxylate (H-Bond Donor & Acceptor) Forms stable dimers Parent->Parent Strong N-H...O Dimer Acetyl Target: Ethyl 1-acetyl-1H-indole-2-carboxylate (H-Bond Acceptor ONLY) No N-H donor -> Weaker lattice Acetyl->Acetyl Weak vdW / Pi-stacking Solvent Protic Solvent (e.g., EtOH) Can solvate Acetyl group Acetyl->Solvent Favorable Solvation

Caption: Mechanistic shift from strong dimer formation (Parent) to solvent-dependent solvation (Acetyl derivative).

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). "Ethyl 1H-indole-2-carboxylate".[3][4][5] IUCrData, 5(5), x201205. [Link][3]

  • Digital Scholarship @ Tennessee State University . "Ethyl 1-acetyl-1H-indole-3-carboxylate". Chemistry Faculty Research. [Link]

  • Boraei, A. A., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". Molecules, 21(3), 333. [Link]

  • PubChem . "Ethyl indole-2-carboxylate (Compound Summary)". [Link]

Sources

An In-depth Technical Guide to Ethyl 1-acetyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Ethyl 1-acetyl-1H-indole-2-carboxylate, a derivative of the versatile indole scaffold. Indole derivatives are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and unique chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's identifiers, safety profile, physicochemical properties, and a detailed protocol for its synthesis.

Compound Identification and Overview

Ethyl 1-acetyl-1H-indole-2-carboxylate is a molecule where the nitrogen atom of the indole ring is functionalized with an acetyl group. This modification can significantly alter the electronic properties and steric hindrance of the parent molecule, Ethyl 1H-indole-2-carboxylate, thereby influencing its reactivity and biological interactions.

Table 1: Chemical Identifiers for the Precursor, Ethyl 1H-indole-2-carboxylate

IdentifierValueSource
PubChem CID 73125[1]
CAS Number 3770-50-1[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
IUPAC Name ethyl 1H-indole-2-carboxylate[1]
Synonyms 2-Carbethoxyindole, Ethyl indole-2-carboxylate[1]

Safety and Hazard Information

A dedicated Safety Data Sheet (SDS) for Ethyl 1-acetyl-1H-indole-2-carboxylate is not widely available. Therefore, the safety information for the parent compound, Ethyl 1H-indole-2-carboxylate, should be considered as a preliminary guide. The presence of the acetyl group is unlikely to introduce acute, high-level toxicity, but it may alter the metabolic profile and long-term effects. Standard laboratory precautions should always be observed.

Table 2: GHS Hazard Information for Ethyl 1H-indole-2-carboxylate

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)

Warning H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Category 2)

Warning H319: Causes serious eye irritation.[1][2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3]

Physicochemical Properties

The physicochemical properties of the acetylated compound are expected to be similar to its precursor, with slight variations due to the addition of the acetyl group. For instance, the molecular weight will be higher, and the polarity may be slightly altered.

Table 3: Physicochemical Properties of Ethyl 1H-indole-2-carboxylate

PropertyValue
Physical State Powder Solid[2]
Appearance Light yellow[2]
Melting Point Not available
Boiling Point Not available
Solubility Low water solubility[2]

Synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate

The synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate is typically achieved through the N-acetylation of Ethyl 1H-indole-2-carboxylate. This reaction involves the treatment of the starting material with an acetylating agent in the presence of a base.

Experimental Rationale

The indole nitrogen is nucleophilic and can react with electrophiles. However, it is not strongly nucleophilic, so a suitable acetylating agent and often a base are required to facilitate the reaction. Acetic anhydride is a common and effective acetylating agent. A base, such as pyridine or sodium acetate, is used to deprotonate the indole nitrogen, increasing its nucleophilicity, and to neutralize the acetic acid byproduct formed during the reaction. The choice of solvent is critical; a non-protic solvent is generally preferred to avoid competition with the indole for the acetylating agent.

Detailed Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 1H-indole-2-carboxylate (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic anhydride and sodium acetate.

  • Reaction: Add acetic anhydride (1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Ethyl 1-acetyl-1H-indole-2-carboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Dissolve Ethyl 1H-indole-2-carboxylate in Pyridine B Add Acetic Anhydride A->B C Heat and Stir B->C D Quench with Ice Water C->D E Extract with Ethyl Acetate D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify by Chromatography/ Recrystallization G->H I Pure Ethyl 1-acetyl-1H-indole-2-carboxylate H->I

Caption: N-acetylation of Ethyl 1H-indole-2-carboxylate Workflow.

Applications and Significance

Indole-2-carboxylates are important synthetic intermediates.[4][5] The N-acetyl group can serve as a protecting group for the indole nitrogen, allowing for selective functionalization at other positions of the indole ring. Furthermore, N-acylated indoles themselves can exhibit interesting biological properties, and their study is an active area of research in drug discovery.[4]

References

  • PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 1-acetyl-1H-indole-2-carboxylate: Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a crystalline active pharmaceutical ingredient (API) is a critical physicochemical parameter, serving as a primary indicator of identity, purity, and solid-state stability. This guide provides a comprehensive technical framework for the determination of the melting point of crystalline ethyl 1-acetyl-1H-indole-2-carboxylate. While the parent compound, ethyl 1H-indole-2-carboxylate, is well-characterized, the addition of an N-acetyl group significantly alters its intermolecular forces and, consequently, its thermal behavior. This document outlines the theoretical basis for these changes, provides detailed experimental protocols for both classical and modern analytical techniques, and establishes a self-validating system for ensuring data integrity.

Introduction: The Significance of Melting Point in Pharmaceutical Development

In the landscape of drug discovery and development, the precise characterization of a compound's solid-state properties is non-negotiable. The melting point (T_m) is a foundational thermodynamic property that provides a wealth of information. For a crystalline solid like ethyl 1-acetyl-1H-indole-2-carboxylate, an N-acetylated derivative of a common indole scaffold, the melting point is more than a mere physical constant. It is:

  • A Criterion of Purity: A sharp melting range is indicative of a high-purity substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

  • An Identifier: A consistent and sharp melting point serves as a reliable parameter for compound identification and quality control batch-to-batch.

  • A Guide for Formulation: Understanding the thermal stability and melting behavior is crucial for downstream processes such as milling, granulation, and tablet compression, where temperature fluctuations can impact the final drug product's stability and bioavailability.

This guide will proceed from the theoretical impact of N-acetylation on the parent indole structure to the practical, step-by-step methodologies for obtaining a precise and accurate melting point.

Theoretical Framework: Molecular Structure and its Influence on Thermal Properties

The transition from ethyl 1H-indole-2-carboxylate to its N-acetylated form involves a significant alteration of the molecule's ability to interact with its neighbors in the crystal lattice.

  • Parent Compound (Ethyl 1H-indole-2-carboxylate): The key feature of this molecule is the presence of an N-H bond on the indole ring. This allows for strong hydrogen bonding between the nitrogen atom of one molecule and the carbonyl oxygen of another, creating a stable, ordered crystal lattice.[1][2] This strong intermolecular force is a primary contributor to its relatively high melting point. The literature value for the melting point of ethyl 1H-indole-2-carboxylate is reported to be in the range of 119-125 °C .[3][4][5]

  • Target Compound (Ethyl 1-acetyl-1H-indole-2-carboxylate): The introduction of an acetyl group (–COCH₃) at the N1 position replaces the hydrogen atom. This modification has two major consequences:

    • Elimination of N-H Hydrogen Bonding: The primary hydrogen bond donor site is removed, which would be expected to decrease the intermolecular forces holding the crystal lattice together.

    • Introduction of Dipole-Dipole Interactions: The acetyl group introduces a new, strong carbonyl dipole. While this creates new potential for dipole-dipole interactions, these are generally weaker than the directional hydrogen bonds they replace.

The net effect on the melting point is not immediately obvious and must be determined experimentally. It is a balance between the loss of strong hydrogen bonds and the introduction of new polar interactions and potential steric effects that influence crystal packing.

G cluster_0 Molecular Structure & Intermolecular Forces Parent Ethyl 1H-indole-2-carboxylate (CAS: 3770-50-1) Target Ethyl 1-acetyl-1H-indole-2-carboxylate Parent->Target N-Acetylation HBond Strong N-H---O=C Hydrogen Bonding Parent->HBond Possesses Dipole Weaker Dipole-Dipole Interactions Target->Dipole Possesses MP_Parent Higher Melting Point (119-125 °C) HBond->MP_Parent Leads to MP_Target Predicted Altered Melting Point (TBD) Dipole->MP_Target Leads to G cluster_workflow Melting Point Determination Workflow cluster_methods Analytical Methods start Synthesized & Purified Ethyl 1-acetyl-1H-indole-2-carboxylate prep Sample Preparation (Dry & Pulverize) start->prep capillary Capillary Method prep->capillary dsc DSC Method prep->dsc analysis_cap Visual Observation (T_onset to T_clear) capillary->analysis_cap analysis_dsc Thermogram Analysis (Onset, Peak, ΔH_fus) dsc->analysis_dsc report Final Report: Melting Point & Purity Assessment analysis_cap->report analysis_dsc->report

Caption: Experimental workflow for melting point determination.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The melting point of the parent compound serves as a critical reference point.

CompoundCAS NumberMelting Point (°C)Analytical MethodNotes
Ethyl 1H-indole-2-carboxylate3770-50-1119 - 125 [3][4][5]Literature (Capillary)Exhibits N-H hydrogen bonding.
Ethyl 1-acetyl-1H-indole-2-carboxylateN/ATo Be DeterminedCapillary & DSCN-H hydrogen bonding absent.

Interpretation of Results:

  • A sharp melting range (e.g., 1.5 °C) from the capillary method, coupled with a single, sharp endotherm in the DSC thermogram, would provide strong, self-validating evidence of a high-purity crystalline sample.

  • A broad melting range or the presence of multiple thermal events in the DSC trace would indicate the presence of impurities or polymorphism, respectively, necessitating further purification and characterization.

Conclusion

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. Available from: [Link]

  • Al-Hourani, B. et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

  • ChemSynthesis. ethyl 1H-indole-2-carboxylate (CAS 3770-50-1). Available from: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available from: [Link]

  • Reimann, E., et al. (1990). Synthesen von Indolo[2,3-c]chinolinen. Archiv der Pharmazie, 323(5), 291-296.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available from: [Link]

  • A. de la Cruz, P., et al. (2011). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 67(Pt 11), o2802. Available from: [Link]

Sources

Methodological & Application

Synthesis of ethyl 1-acetyl-1H-indole-2-carboxylate from ethyl indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate

For: Researchers, scientists, and drug development professionals.

Strategic Overview: The Importance of N-Acetylation in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their solubility, metabolic stability, and receptor binding affinity. The introduction of an acetyl group at this position, a process known as N-acetylation, serves as a key transformation in the synthesis of advanced intermediates for drug discovery.

This document provides a comprehensive guide to the N-acetylation of ethyl 1H-indole-2-carboxylate, a common starting material, to yield ethyl 1-acetyl-1H-indole-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven laboratory protocol, and explain the rationale behind each experimental step to ensure reproducibility and success.

Reaction Mechanism: The Role of Pyridine in Catalytic Acetylation

The acetylation of the indole nitrogen is typically accomplished using acetic anhydride as the acetylating agent. While the reaction can proceed without a catalyst, it is often slow and may require harsh conditions. Pyridine is employed as a catalyst and a base to facilitate a smooth and efficient transformation.

The mechanism proceeds via two key roles for pyridine:

  • Nucleophilic Catalyst: Pyridine acts as a nucleophilic catalyst by attacking the electrophilic carbonyl carbon of acetic anhydride.[1][2][3] This forms a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, readily transferring the acetyl group to the indole nitrogen.

  • Acid Scavenger: The reaction produces one equivalent of acetic acid as a byproduct. Pyridine, being a mild base, neutralizes this acid, forming pyridinium acetate.[4][5] This prevents the potential for acid-catalyzed side reactions and drives the equilibrium towards the formation of the desired product.

The overall transformation is depicted below:

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Indole Ethyl 1H-indole-2-carboxylate Product Ethyl 1-acetyl-1H-indole-2-carboxylate Indole->Product + Acetylpyridinium Ion Ac2O Acetic Anhydride Acetylpyridinium N-Acetylpyridinium Ion (Reactive Intermediate) Ac2O->Acetylpyridinium + Pyridine Pyridine Pyridine (Catalyst & Base) Byproduct Pyridinium Acetate Product->Byproduct + Acetic Acid + Pyridine G A 1. Dissolve Ethyl Indole-2-carboxylate in Anhydrous Pyridine B 2. Cool to 0°C A->B C 3. Add Acetic Anhydride (dropwise) B->C D 4. Stir at Room Temperature (2-4h) Monitor by TLC C->D E 5. Quench with Methanol D->E F 6. Concentrate & Co-evaporate with Toluene E->F G 7. Dissolve in DCM F->G H 8. Wash with 1M HCl, H₂O, sat. NaHCO₃, Brine G->H I 9. Dry (Na₂SO₄), Filter, Concentrate H->I J 10. Purify by Column Chromatography I->J

Sources

Procedure for N-acetylation of ethyl indole-2-carboxylate using acetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the N-Acetylation of Ethyl Indole-2-Carboxylate: Mechanism, Protocol, and Characterization

Abstract

The N-acetylation of indole scaffolds is a cornerstone transformation in medicinal chemistry, often pivotal in modulating the pharmacological profile of drug candidates. This document provides an in-depth guide to the N-acetylation of ethyl indole-2-carboxylate, a common intermediate in pharmaceutical synthesis. We will explore the underlying reaction mechanism, present a robust and validated experimental protocol, and detail the necessary safety precautions and characterization techniques. This guide is designed to equip researchers with the expertise to perform this reaction efficiently and safely, ensuring high yield and purity of the target compound, N-acetyl-ethyl indole-2-carboxylate.

Introduction: The Significance of N-Acylated Indoles

Indole derivatives are a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1][2] The nitrogen atom of the indole ring offers a prime site for chemical modification. N-acylation, the introduction of an acyl group onto this nitrogen, serves several critical functions:

  • Modulation of Biological Activity: The N-acyl group can alter the molecule's interaction with biological targets, enhancing potency or selectivity.

  • Improved Pharmacokinetics: Acetylation can increase lipophilicity, potentially improving absorption and distribution.

  • Synthetic Handle: The N-acyl group can act as a protecting group or a directing group for subsequent transformations on the indole ring.[3]

Given the electron-withdrawing nature of the ester at the C-2 position, ethyl indole-2-carboxylate is a stable and common starting material.[4] This guide provides a detailed protocol for its N-acetylation using acetic anhydride, a widely accessible and effective acetylating agent.

Reaction Mechanism and Scientific Rationale

The N-acetylation of ethyl indole-2-carboxylate is a nucleophilic acyl substitution reaction. The reaction is typically performed using acetic anhydride in the presence of a base, most commonly pyridine.

The Reaction:

Mechanistic Insights:

  • Nucleophilic Catalyst Action: Pyridine initially acts as a nucleophilic catalyst. The lone pair of electrons on the pyridine nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a highly reactive N-acylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself.[5]

  • Nucleophilic Attack by Indole: The nitrogen of the ethyl indole-2-carboxylate, acting as a nucleophile, attacks the acetyl carbon of the N-acylpyridinium ion. The indole N-H proton is acidic enough to be removed in this process.

  • Proton Scavenging: Pyridine also functions as a Brønsted base, neutralizing the acetic acid byproduct formed during the reaction.[6][7][8] This is crucial as it prevents the potential for acid-catalyzed side reactions and drives the equilibrium towards the formation of the N-acetylated product.

The presence of the electron-withdrawing carboxylate group at the C-2 position deactivates the indole ring towards electrophilic substitution, thus favoring N-acylation over C-acylation at the typically reactive C-3 position.[4][9]

Materials, Reagents, and Equipment
Reagent/ChemicalMolecular FormulaM.W. ( g/mol )CAS NumberRecommended PurityNotes
Ethyl indole-2-carboxylateC₁₁H₁₁NO₂189.213770-50-1>98%Starting material.
Acetic AnhydrideC₄H₆O₃102.09108-24-7>99% (Anhydrous)Corrosive and moisture-sensitive.[10]
PyridineC₅H₅N79.10110-86-1Anhydrous, >99.8%Toxic, flammable, and hygroscopic.[6]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeFor extraction.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS GradeAlternative solvent for extraction.
Hydrochloric Acid (HCl)HCl36.467647-01-01 M Aqueous SolutionFor work-up.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated Aqueous Sol.For work-up.
Brine (NaCl solution)NaCl58.447647-14-5Saturated Aqueous Sol.For work-up.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6GranularFor drying organic phase.
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6For NMR analysis.Contains TMS as internal standard.
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • NMR Spectrometer, IR Spectrometer, Mass Spectrometer, Melting point apparatus

Mandatory Safety Protocols

Working with acetic anhydride and pyridine requires strict adherence to safety procedures.

  • Engineering Controls: All steps of this procedure must be performed in a properly functioning chemical fume hood to avoid inhalation of harmful vapors.[10][11] An emergency eye wash station and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-approved safety goggles or chemical splash goggles are required at all times.[10]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[10] Change gloves immediately if contaminated.

    • Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory.[10]

  • Reagent Handling:

    • Acetic Anhydride: Is corrosive, flammable, and reacts violently with water.[10] Avoid contact with skin and eyes. Keep away from heat and sources of ignition.[11]

    • Pyridine: Is flammable, toxic if inhaled or swallowed, and has a strong, unpleasant odor.[13] Handle with care to avoid exposure.

  • Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol

This protocol is designed for a 5.0 g scale of ethyl indole-2-carboxylate.

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl indole-2-carboxylate (5.0 g, 26.4 mmol).

  • In the fume hood, add 25 mL of anhydrous pyridine.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

Rationale: Starting with dry glassware is essential to prevent the hydrolysis of acetic anhydride. Cooling the reaction mixture to 0 °C helps to control the exothermicity of the acetylation reaction upon the addition of acetic anhydride.

  • Measure acetic anhydride (3.8 mL, 40.0 mmol, 1.5 equiv.) into a dry dropping funnel.

  • Add the acetic anhydride dropwise to the stirred indole solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

Rationale: A slight excess of acetic anhydride ensures the complete consumption of the starting material. A slow, controlled addition is critical to manage the reaction rate and temperature.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The product should have a different Rƒ value than the starting material. The reaction is complete when the starting material spot is no longer visible.

Rationale: Bringing the reaction to room temperature provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe. TLC is a crucial self-validating step to confirm the reaction's endpoint, preventing premature work-up or unnecessary heating.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. This will hydrolyze the excess acetic anhydride.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • 1 M HCl (2 x 50 mL) to remove pyridine. A wash with aqueous CuSO₄ can also be effective for removing residual pyridine.[14]

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid.

    • Saturated brine solution (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

Rationale: The aqueous work-up is essential for quenching the reaction and removing water-soluble reagents and byproducts. The acidic wash protonates pyridine, making it water-soluble and easily removable.[15] The basic wash neutralizes and removes the acetic acid byproduct. The final product should be a solid or a viscous oil.

Purification and Characterization

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and yielding a product with a sharp melting point.

The identity and purity of the N-acetyl-ethyl indole-2-carboxylate should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton NMR): The most telling evidence of successful N-acetylation is the disappearance of the broad singlet corresponding to the N-H proton (typically > 11 ppm for the starting material).[16] A new singlet for the acetyl methyl group (CH₃) will appear around δ 2.2-2.7 ppm.

  • ¹³C NMR (Carbon NMR): Expect a new carbonyl carbon signal for the acetyl group around δ 168-172 ppm.

  • IR Spectroscopy: Look for two distinct carbonyl (C=O) stretching frequencies: one for the ester (~1720-1740 cm⁻¹) and one for the newly introduced amide (~1680-1700 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₃H₁₃NO₃, M.W. = 231.25).

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and characterization of N-acetyl-ethyl indole-2-carboxylate.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acetylation cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis setup1 Dissolve Ethyl Indole-2-Carboxylate in Anhydrous Pyridine setup2 Cool to 0 °C in Ice Bath setup1->setup2 reaction1 Dropwise Addition of Acetic Anhydride setup2->reaction1 Maintain T < 10 °C reaction2 Stir at RT for 2-4h reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Quench with Ice Water reaction3->workup1 Reaction Complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash (HCl, NaHCO3, Brine) workup2->workup3 workup4 Dry (Na2SO4) & Evaporate workup3->workup4 analysis1 Purify by Recrystallization workup4->analysis1 Crude Product analysis2 Characterize Product: - NMR (1H, 13C) - IR, MS - Melting Point analysis1->analysis2 final_product final_product analysis2->final_product Pure N-acetyl-ethyl indole-2-carboxylate

Caption: Workflow for N-acetylation of ethyl indole-2-carboxylate.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction.- Wet reagents/solvents (hydrolysis of Ac₂O).- Product loss during work-up.- Extend reaction time or warm slightly (e.g., 40-50°C). Confirm completion with TLC.- Use freshly opened or properly stored anhydrous reagents.- Ensure proper phase separation; perform back-extraction of aqueous layers.
Incomplete Reaction - Insufficient reaction time or temperature.- Insufficient amount of acetic anhydride.- Continue stirring and monitor by TLC. Gentle heating may be required.- Ensure at least 1.2-1.5 equivalents of acetic anhydride are used.
Oily Product / Fails to Crystallize - Presence of impurities (residual pyridine or acetic acid).- Product is an oil at room temperature.- Ensure work-up washes were thorough. Re-dissolve in EtOAc and repeat washes.- Purify by silica gel column chromatography instead of recrystallization.
Product Hydrolyzes Back to Starting Material - Concentrating the product in the presence of acid and trace water during work-up evaporation.[15][17]- Ensure the final organic layer is thoroughly dried with Na₂SO₄ before evaporation. Neutralize fully with NaHCO₃ wash before drying.
Conclusion

This application note provides a validated, step-by-step protocol for the N-acetylation of ethyl indole-2-carboxylate. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can reliably synthesize this valuable intermediate. The described methods for work-up, purification, and characterization establish a self-validating system to ensure the production of high-purity material essential for applications in drug discovery and development.

References
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  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • LOCKSS. (n.d.). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Retrieved from [Link]

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  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl N-substituted haloindole-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
  • Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • University of Lethbridge. (n.d.). ISOLATION, PARTIAL PURIFICATION AND CHARACTERIZATION OF AN N-ACETYLTRANSFERASE FROM Streptomyces akiyoshiensis L-138 ROCIO C. RO. Retrieved from [Link]

  • ResearchGate. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Retrieved from [Link]

  • Wiley Online Library. (n.d.). One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Studies on Acetylation of Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

Sources

Application Note: Oxidative Dehydrogenative Functionalization to Form Ethyl 1-acetyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists focusing on the precision synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate . The guide prioritizes the Oxidative Dehydrogenation (ODH) of the corresponding indoline precursor, a robust and scalable method preferred in pharmaceutical process chemistry over lower-yielding direct C-H functionalization routes for this specific ester.

Executive Summary

The indole-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for antiviral (e.g., HCV NS5A inhibitors), antitumor, and anti-inflammatory agents. While direct C-H functionalization of indoles is an emerging field, the most reliable and scalable route to ethyl 1-acetyl-1H-indole-2-carboxylate remains the Oxidative Dehydrogenative Functionalization of its saturated precursor, ethyl 1-acetylindoline-2-carboxylate.

This protocol details a high-fidelity oxidation strategy using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Unlike metal-catalyzed aerobic methods which can suffer from regioselectivity issues (C2 vs C3) during direct functionalization, this stepwise ODH approach guarantees the retention of the C2-ester regiochemistry established in the indoline precursor.

Chemical Pathway & Mechanism

The transformation is driven by the aromatization energy of the indole system. The N-acetyl group plays a dual role: it protects the nitrogen from side reactions and electronically modulates the C2-C3 bond, facilitating hydride abstraction.

Mechanistic Pathway (Graphviz)

ReactionMechanism Indoline Ethyl 1-acetylindoline- 2-carboxylate (Substrate) CT_Complex Charge-Transfer Complex Indoline->CT_Complex Mixing Cation Indolenium Cation Intermediate CT_Complex->Cation Hydride Transfer (Rate Limiting) DDQH2 DDQH2 (Byproduct) CT_Complex->DDQH2 Product Ethyl 1-acetyl-1H- indole-2-carboxylate (Target) Cation->Product -H+ (Deprotonation) DDQ DDQ (Oxidant) DDQ->CT_Complex

Caption: Mechanistic flow of the oxidative dehydrogenation. The rate-determining step involves hydride transfer from the C3 position of the indoline to the quinone oxidant.

High-Performance Protocol

This protocol is optimized for gram-scale synthesis. It utilizes DDQ for its stoichiometric precision and ease of monitoring, avoiding the over-oxidation often seen with KMnO4 or the catalyst poisoning risks of Pd/O2 systems in early-phase discovery.

Reagents & Equipment
ReagentEquiv.RoleCritical Specification
Ethyl 1-acetylindoline-2-carboxylate 1.0SubstratePurity >95% (HPLC)
DDQ 1.1 - 1.2OxidantRecrystallized if dark brown/black
Toluene Solvent0.1 M Conc.Anhydrous, degassed
Dichloromethane (DCM) SolventWorkupACS Grade
Sat. NaHCO3 WashWorkupAqueous
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-acetylindoline-2-carboxylate (1.0 equiv) in anhydrous Toluene (concentration ~0.1 M).

    • Expert Insight: Toluene is preferred over Dioxane for easier workup and reduced toxicity.

  • Oxidant Addition: Add DDQ (1.1 equiv) in a single portion at room temperature. The solution will immediately darken (formation of Charge-Transfer complex).

  • Activation: Equip the flask with a reflux condenser and heat the mixture to 80–90 °C under an inert atmosphere (N2 or Ar).

    • Note: While the reaction can proceed at RT, mild heating ensures complete conversion within 1-3 hours and prevents intermediate stalling.

Phase 2: Monitoring & Quench
  • TLC Monitoring: Check reaction progress every 30 minutes (Eluent: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the fluorescent indoline spot and appearance of the UV-active (254 nm) indole product.

    • Visual Cue: Precipitated DDQH2 (hydroquinone) typically appears as a light-colored solid.

  • Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the bulk of the insoluble DDQH2 byproduct. Rinse the pad with Toluene or DCM.

Phase 3: Workup & Purification
  • Basic Wash: Transfer the filtrate to a separatory funnel. Wash twice with Sat. NaHCO3 (removes residual acidic species and DDQH2 traces) and once with Brine .

  • Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2).

    • Gradient: 0% → 15% EtOAc in Hexanes.

    • Yield Expectation: 85–95%.

Experimental Workflow Diagram

Workflow Start Start: Indoline Substrate in Toluene AddOxidant Add DDQ (1.1 equiv) RT, N2 Atm Start->AddOxidant Heat Heat to 90°C 1-3 Hours AddOxidant->Heat Check TLC Check (UV Active Product) Heat->Check Check->Heat Incomplete Filter Filter through Celite (Remove DDQH2) Check->Filter Complete Wash Wash Filtrate (Sat. NaHCO3 + Brine) Filter->Wash Purify Flash Chromatography (EtOAc/Hexanes) Wash->Purify

Caption: Operational workflow for the oxidative dehydrogenation protocol.

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, verify the product against these spectral benchmarks.

Analytical MethodExpected ObservationCausality/Explanation
1H NMR (C2-H) Signal Disappearance The diagnostic triplet/multiplet of the indoline C2-H (approx. 4.0–5.0 ppm) must disappear.
1H NMR (C3-H) Aromatic Singlet A new singlet appears in the aromatic region (approx. 7.0–7.5 ppm) corresponding to the C3-H of the indole ring.
1H NMR (N-Ac) Shift Retention The singlet for the acetyl methyl group (~2.6 ppm) should remain, confirming the N-Ac group survived oxidation.
HRMS [M-2H] Mass shift of -2.016 Da relative to the starting material.

Emerging Methodologies: Direct C-H Functionalization

While ODH is the standard for pre-functionalized indolines, researchers should be aware of "One-Pot" catalytic methods for future optimization.

  • Pd-Catalyzed Aerobic Dehydrogenation: Recent studies [1] demonstrate that Pd(OAc)2/O2 can effect this transformation catalytically. This is a "greener" alternative but often requires optimization of ligands (e.g., neocuproine) to prevent over-oxidation or C3-functionalization.

  • Cross-Dehydrogenative Coupling (CDC): Direct coupling of N-acetyl indole with ethyl glyoxylate via C-H activation is theoretically possible but suffers from C2 vs C3 regioselectivity challenges compared to the stepwise ODH route described above [2].

References

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation. Source: NIH/PubMed Central. URL:[Link]

  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles. Source: MDPI. URL:[Link]

  • Ethyl 1H-indole-2-carboxylate Crystal Structure & Synthesis. Source: NIH/PubMed Central. URL:[Link]

  • Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-acetyl-2-ethoxycarbonylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the N-acetylation of ethyl indole-2-carboxylate to synthesize 1-acetyl-2-ethoxycarbonylindole. The protocol leverages the classic and efficient method employing acetyl chloride as the acylating agent and pyridine as both a catalyst and an acid scavenger. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, and field-proven troubleshooting advice to ensure a high-yielding and reproducible synthesis.

Introduction and Scientific Context

N-acylated indoles are a cornerstone structural motif in a vast array of pharmaceutically active compounds and complex organic molecules. The modification of the indole nitrogen serves several critical functions: it can act as a protecting group, modulate the electronic properties of the indole ring system, and serve as a synthetic handle for further molecular elaboration.[1][2] The target molecule, 1-acetyl-2-ethoxycarbonylindole, is a valuable intermediate. The presence of the electron-withdrawing ethoxycarbonyl group at the C-2 position deactivates the C-3 position, making the indole nitrogen the primary site for electrophilic attack and thus enabling highly regioselective N-acetylation.[3][4]

This guide provides a robust protocol that has been validated for its reliability and efficiency, moving beyond a simple list of steps to explain the critical causality behind each experimental choice.

Reaction Mechanism and the Role of Pyridine

The N-acetylation of ethyl indole-2-carboxylate is a classic example of nucleophilic acyl substitution. The reaction's success hinges on the dual role of pyridine.

  • Nucleophilic Catalyst: Pyridine first acts as a nucleophilic catalyst, attacking the highly electrophilic carbonyl carbon of acetyl chloride. This initial step forms a highly reactive intermediate, the N-acetylpyridinium salt. This salt is significantly more electrophilic than acetyl chloride itself, making it more susceptible to attack by the weakly nucleophilic indole nitrogen.[5][6]

  • Acid Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct. Pyridine, being a mild base, effectively neutralizes the HCl to form pyridinium hydrochloride.[7][8] This is crucial because it prevents the protonation of the starting indole, which would deactivate it towards acylation, and drives the reaction equilibrium towards the product side.

The overall mechanism is depicted below:

Reaction_Mechanism Figure 1: Reaction Mechanism for N-Acetylation cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Neutralization Indole Ethyl Indole-2-carboxylate Product 1-acetyl-2-ethoxycarbonylindole Indole->Product AcCl Acetyl Chloride Intermediate N-Acetylpyridinium Salt (Reactive Intermediate) AcCl->Intermediate Py Pyridine Py->Intermediate Nucleophilic Attack Byproduct Pyridinium Hydrochloride Py->Byproduct Acid Scavenging (captures H+) Intermediate->Product Nucleophilic Attack by Indole N-H

Caption: Figure 1: Reaction Mechanism for N-Acetylation

Materials and Equipment

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
Ethyl indole-2-carboxylateC₁₁H₁₁NO₂189.213770-50-1Sigma-AldrichStarting material.
Acetyl ChlorideC₂H₃ClO78.5075-36-5Sigma-AldrichAcylating agent. Use fresh, highly flammable, corrosive.[9][10]
PyridineC₅H₅N79.10110-86-1Sigma-AldrichAnhydrous grade. Catalyst and base.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous grade. Reaction solvent.
1 M Hydrochloric Acid (HCl)HCl36.467647-01-0VWRFor aqueous work-up.
Sat. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWRFor aqueous work-up.
Brine (Sat. NaCl solution)NaCl58.447647-14-5VWRFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Sigma-AldrichDrying agent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher ScientificFor extraction/chromatography.
HexanesC₆H₁₄86.18110-54-3Fisher ScientificFor chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography (optional)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjust quantities as needed.

G Figure 2: Experimental Workflow A 1. Reaction Setup Dissolve ethyl indole-2-carboxylate in anhydrous pyridine/DCM in a flask. B 2. Reagent Addition Cool flask to 0°C in an ice bath. Add acetyl chloride dropwise. A->B C 3. Reaction Allow to warm to room temperature. Stir for 2-4 hours. B->C D 4. Monitoring Monitor reaction progress via TLC (e.g., 30% EtOAc/Hexanes). C->D E 5. Work-up & Extraction Quench with water, dilute with DCM. Wash with 1M HCl, sat. NaHCO₃, and brine. D->E F 6. Drying & Concentration Dry organic layer with Na₂SO₄. Concentrate under reduced pressure. E->F G 7. Purification Purify crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes). F->G H 8. Characterization Analyze pure product via MP, NMR, IR. G->H

Caption: Figure 2: Experimental Workflow

Step 1: Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl indole-2-carboxylate (0.95 g, 5.0 mmol).

  • Add 20 mL of anhydrous pyridine. Insight: Pyridine serves as both the catalyst and the solvent in this instance, ensuring it is present in large excess to effectively neutralize the HCl byproduct.[7] Stir until the solid is completely dissolved.

Step 2: Addition of Acetylating Agent

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add acetyl chloride (0.43 mL, 6.0 mmol, 1.2 equivalents) to the stirred solution dropwise over 10-15 minutes using a syringe.

  • Causality Check: This addition must be slow and controlled. The reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase and potential side reactions. The formation of the N-acetylpyridinium salt is rapid.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 2-4 hours.

Step 4: Reaction Monitoring

  • Monitor the reaction's progress by TLC (eluent: 30% ethyl acetate in hexanes). Place a spot of the starting material and the reaction mixture on the TLC plate. The product should have a higher Rf value than the starting material due to the less polar acetyl group replacing the polar N-H bond. The reaction is complete when the starting material spot is no longer visible.

Step 5: Aqueous Work-up

  • Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of ice-cold water.

  • Transfer the mixture to a 250 mL separatory funnel and add 50 mL of dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • 2 x 30 mL of 1 M HCl. Insight: This step is critical to protonate and remove the excess pyridine by making it water-soluble as pyridinium hydrochloride.[11]

    • 1 x 30 mL of saturated NaHCO₃ solution. Insight: This neutralizes any remaining HCl and quenches unreacted acetyl chloride.[1]

    • 1 x 30 mL of brine. This removes residual water from the organic layer.

Step 6: Drying and Concentration

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 7: Purification

  • The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or ethanol to afford the pure 1-acetyl-2-ethoxycarbonylindole as a white crystalline solid.[1]

Characterization and Expected Results

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield > 85% (typical)
Melting Point 78-80 °C
TLC (30% EtOAc/Hexanes) Rf ≈ 0.5
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.2-8.4 (d, 1H), 7.5-7.7 (m, 2H), 7.2-7.4 (m, 2H), 4.4 (q, 2H), 2.7 (s, 3H), 1.4 (t, 3H)
IR (KBr, cm⁻¹) ~1720 (ester C=O stretch), ~1690 (amide C=O stretch), ~1240 (C-O stretch)

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive acetyl chloride (hydrolyzed).2. Wet solvent or glassware.1. Use a fresh bottle of acetyl chloride or distill before use.2. Ensure all glassware is oven-dried and use anhydrous solvents.
Dark Brown/Black Reaction Mixture Reaction temperature was too high, leading to decomposition.Maintain cooling during the initial addition of acetyl chloride. Do not heat the reaction unless specified by a modified protocol.
Product Contaminated with Pyridine Incomplete removal during work-up.Perform the 1 M HCl wash thoroughly and repeat if necessary. Check the pH of the aqueous layer to ensure it is acidic.
Formation of 3-acetyl Isomer Unlikely but possible if reaction conditions are altered (e.g., strong Lewis acid).The C2-ester group strongly disfavors C3-acylation.[4] Sticking to the pyridine-catalyzed protocol ensures high N-selectivity.

Safety and Handling Precautions

  • Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water to produce HCl gas.[9][10][12] It causes severe skin burns and eye damage.[10] Always handle it in a certified chemical fume hood, wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. Keep away from water and ignition sources.[9]

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[13] It has a strong, unpleasant odor and should be handled exclusively in a fume hood.

  • General Procedure: The entire experiment must be conducted inside a well-ventilated chemical fume hood. Ensure an appropriate fire extinguisher (powder, carbon dioxide) is accessible.[12]

  • Waste Disposal: Quench any residual acetyl chloride carefully with a base solution (like NaHCO₃) before disposal. Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • MacDonald, J. C., et al. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Murakami, Y., Tani, M., Ito, S., & Yokoyama, Y. (n.d.). ACYLATION OF ETHYL INDOLE-2-CARBOXYLATE. Retrieved from [Link]

  • Ali, K. F. (2017, September 27). Syntheses of Medicinal Compounds. Retrieved from [Link]

  • Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (n.d.). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES, Vol 14, No. 12, 1980. Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acetylation of Electron-Deficient Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of electron-deficient indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. Instead of a rigid list of steps, we will explore the underlying chemical principles, troubleshoot common experimental failures, and provide robust, field-tested protocols to enhance your success rate.

The Core Challenge: Nucleophilicity and Competing Pathways

The N-acetylation of an indole involves the nucleophilic attack of the indole nitrogen onto an electrophilic acetyl source. However, when the indole ring is substituted with one or more electron-withdrawing groups (EWGs), such as nitro (NO₂), cyano (CN), or ester (COOR) groups, the electron density across the entire heterocyclic system is significantly reduced. This has two primary consequences:

  • Diminished N-Nucleophilicity: The lone pair on the indole nitrogen is less available for donation, making it a significantly weaker nucleophile. Standard, mild acetylation conditions often fail or result in poor yields.

  • Increased Acidity of the N-H Bond: The N-H proton becomes more acidic, making deprotonation a more viable strategy to generate a highly reactive indolide anion.

The primary competing reaction is C3-acetylation, a form of Friedel-Crafts acylation.[1][2] The success of your N-acetylation hinges on selecting conditions that kinetically favor nucleophilic attack at the nitrogen over electrophilic substitution at the C3 position.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the laboratory, framed in a question-and-answer format.

Q1: My reaction shows no conversion, or the yield is below 20%. What are the first things to check?

This is the most common issue and typically points to insufficiently reactive conditions for your specific substrate.

Causality: Your electron-deficient indole is not nucleophilic enough to react with the chosen acetylating agent under the applied conditions. The activation energy barrier for the reaction is too high.

Troubleshooting Steps:

  • Assess Your Base/Catalyst System: For a highly deactivated indole (e.g., 5-nitroindole), a simple tertiary amine base like triethylamine (Et₃N) or pyridine is often insufficient. You need to either generate a more potent nucleophile (the indolide anion) or a more powerful electrophile (a highly activated acetyl source).

  • Intensify Reaction Conditions: A modest increase in temperature (e.g., from room temperature to 40-60 °C) can sometimes overcome the activation barrier. However, be cautious, as higher temperatures can also promote side reactions.

  • Switch to a More Potent Acetylating System: If using acetic anhydride alone or with a weak base, consider one of the more robust methods detailed below.

A general workflow for addressing low conversion is as follows:

low_conversion_workflow start Low or No Yield Observed check_conditions Review Current Conditions (Base, Solvent, Temp, Acyl Source) start->check_conditions is_base_strong Is a strong base used? (e.g., NaH, KOH/DMSO) check_conditions->is_base_strong use_strong_base Action: Switch to Strong Base Protocol (e.g., NaH in THF/DMF) is_base_strong->use_strong_base No is_catalyst_potent Is a nucleophilic catalyst present? (e.g., DMAP) is_base_strong->is_catalyst_potent Yes final_check Re-run and Analyze use_strong_base->final_check use_dmap Action: Add catalytic DMAP (5-10 mol%) with a stoichiometric base (e.g., Et3N) is_catalyst_potent->use_dmap No increase_temp Action: Increase temperature moderately (e.g., to 40-60 °C) is_catalyst_potent->increase_temp Yes use_dmap->final_check increase_temp->final_check

Caption: Decision workflow for troubleshooting low yields.

Q2: I'm getting a mixture of products, including significant C3-acetylation. How do I improve N-1 selectivity?

This is a selectivity problem. Your conditions are allowing the competitive Friedel-Crafts pathway to occur.

Causality: Electrophilic substitution at the electron-rich C3 position of the indole ring is competing with N-acetylation.[1][3] This is particularly prevalent under neutral or acidic conditions or with Lewis acid catalysis, which activates the indole ring for electrophilic attack.[4]

Solutions to Enhance N-Selectivity:

  • Form the Indolide Anion: The most reliable method to ensure N-selectivity is to fully deprotonate the indole nitrogen.[5] The resulting anion's charge is localized on the nitrogen, making it overwhelmingly the most nucleophilic site.

    • Recommended System: Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. The reaction of the indolide with acetyl chloride or acetic anhydride is extremely rapid and selective.

  • Utilize Nucleophilic Catalysis: A catalyst like 4-(Dimethylamino)pyridine (DMAP) operates by forming a highly reactive N-acetylpyridinium salt from acetic anhydride.[6] This species is a potent acetylating agent that can be attacked by the weakly nucleophilic indole nitrogen, often outcompeting the background C3-acetylation pathway. This method is typically milder than using strong bases.

selectivity_pathways cluster_N N-Acetylation Pathway cluster_C C3-Acetylation Pathway Indole Electron-Deficient Indole (R-NH) Base Strong Base (e.g., NaH) Indole->Base + C_Product C3-Acetylindole (Side Product) Indole->C_Product Friedel-Crafts type (Favored by mild/acidic cond.) Ac2O Acetic Anhydride (Ac₂O) N_Product N-Acetylindole (Desired Product) Anion Indolide Anion (R-N⁻) Base->Anion Deprotonation Anion->N_Product + Ac₂O

Caption: Competing pathways in indole acetylation.

Q3: Which specific reagent combination is best for a 5-nitroindole substrate?

For heavily deactivated systems like 5-nitro- or 7-nitroindole, mild conditions are almost guaranteed to fail. You must employ a high-potency system.

Expert Recommendation: The direct coupling of the carboxylic acid (in this case, acetic acid, though benzoic acid is more commonly cited in examples) using dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP is a highly effective method.[7][8] This approach avoids the need for strong bases and unstable acid chlorides.

Why it works:

  • DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.

  • DMAP attacks this intermediate to form the highly electrophilic N-acetylpyridinium species.

  • The weakly nucleophilic 5-nitroindole can then attack this activated species to furnish the N-acylated product in high yield.

Comparative Table of Methods for Electron-Deficient Indoles
MethodReagentsProsConsYield on 5-Nitroindole
Strong Base NaH or KOH/DMSO, then Ac₂O or AcClHigh N-selectivity, generally high yield.[5]Requires strictly anhydrous conditions; sensitive to other functional groups.Good to Excellent
DCC/DMAP Coupling Acetic Acid, DCC, cat. DMAPMild conditions, avoids acid chlorides, high yields for EWG-indoles.[8]Stoichiometric dicyclohexylurea (DCU) byproduct must be filtered off.Excellent (~90%)[8]
Nucleophilic Catalysis Ac₂O, Et₃N, cat. DMAPMilder than strong bases, good for moderately deactivated indoles.[6]May be insufficient for highly deactivated substrates; requires heating.Moderate to Good
Inorganic Base K₂CO₃ or Cs₂CO₃, Ac₂O in MeCN/XyleneSimple reagents, cost-effective.[1][9]Often requires high temperatures (e.g., 120-140°C), which can limit substrate scope.Moderate

Validated Experimental Protocols

Here are step-by-step protocols for recommended procedures. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Protocol 1: High-Yield N-Acetylation using DCC/DMAP

This method is highly recommended for indoles bearing strong electron-withdrawing groups.[8]

Materials:

  • 5-Substituted Indole (e.g., 5-nitroindole) (1.0 equiv)

  • Acetic Acid (2.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 5-substituted indole (0.2 mmol), DMAP (0.2 mmol, 24.4 mg), and acetic acid (0.4 mmol, 24 mg or 23 µL).

  • Dissolve the mixture in anhydrous DCM (2 mL).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (0.4 mmol, 82.5 mg) in anhydrous DCM (1 mL).

  • Add the DCC solution dropwise to the stirred indole mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Dilute the reaction mixture with DCM.

  • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the pad with additional DCM.

  • Combine the filtrates and wash sequentially with 5% HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-acylated indole.

Protocol 2: Classic N-Acetylation via Indolide Anion

This is a robust and highly selective method suitable for a wide range of substrates, provided they do not have base-sensitive functional groups.[5]

Materials:

  • Indole derivative (1.0 equiv)

  • Potassium Hydroxide (KOH), powdered (1.2 equiv)

  • Acetic Anhydride (Ac₂O) (1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry flask under an inert atmosphere, add the indole derivative (1.0 mmol) and anhydrous DMSO (5 mL).

  • Add powdered KOH (1.2 mmol, 67 mg) to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes. The formation of the potassium indolide may result in a color change.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 mmol, 113 µL) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker containing ice water (50 mL) and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via silica gel chromatography or recrystallization to obtain the N-acetylindole.

References

  • ResearchGate. (2018). Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. [Link]

  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. [Link]

  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PMC. [Link]

  • Sarpong, R., & Otte, K. M. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 51(4), 932-936. [Link]

  • ResearchGate. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. [Link]

  • Cipiciani, A., Clementi, S., & Linda, P. (1979). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Du, T., Xu, T., Wang, Y., & Zhang, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-95. [Link]

  • Chi, Y., Tungen, J. E., & Rovis, T. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 54(2), 177-180. [Link]

  • Bremner, J. B., & Samosorn, S. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthesis, 2004(16), 2653-2658. [Link]

  • Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. [Link]

  • Scriven, E. F. V. (1984). Catalysis by 4-dialkylaminopyridines. Chemical Society Reviews, 13, 129-161. [Link]

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. [Link]

  • The GlycoPOD Team. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

  • Du, T., Xu, T., Wang, Y., & Zhang, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-95. [Link]

  • Gribble, G. W., Reilly, J. L., & Johnson, J. L. (1977). A Convenient N-Acetylation of Indoles. Organic Preparations and Procedures International, 9(6), 271-275. [Link]

Sources

Purification methods for ethyl 1-acetyl-1H-indole-2-carboxylate (recrystallization vs. chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

The Purification Clinic: A Technical Support Guide for Ethyl 1-Acetyl-1H-Indole-2-Carboxylate

Welcome to the Purification Clinic, your dedicated resource for troubleshooting the purification of ethyl 1-acetyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.

Initial Diagnosis: Choosing Your Purification Strategy

The first critical step is selecting the appropriate purification method. The choice between recrystallization and column chromatography depends on several factors, including the scale of your reaction, the nature of the impurities, and the desired final purity.

G start Crude Product (Ethyl 1-acetyl-1H-indole-2-carboxylate) is_solid Is the crude product a solid? start->is_solid is_high_purity Is crude purity >90%? (e.g., by NMR/TLC) is_solid->is_high_purity Yes liquid_chroma Direct to Column Chromatography is_solid->liquid_chroma No (Oil/Gum) is_large_scale Is the scale >5g? is_high_purity->is_large_scale Yes chromatography Column Chromatography is_high_purity->chromatography No is_large_scale->chromatography No recrystallization Recrystallization is_large_scale->recrystallization Yes consider_chroma Consider Chromatography for higher purity or if impurities are structurally similar recrystallization->consider_chroma

Recrystallization Ward: Troubleshooting & FAQs

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.

Q1: What is the best solvent for recrystallizing ethyl 1-acetyl-1H-indole-2-carboxylate?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For indole esters, alcohols are often a good starting point.[1][2][3]

  • Ethanol or Methanol: Several sources report the successful recrystallization of similar indole esters from ethanol or methanol.[1][2][3] These solvents are effective at dissolving the compound when hot and allowing for good crystal formation upon cooling. A related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, has been successfully recrystallized from ethanol.[2][4]

  • Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a binary system can be effective. Common combinations include ethanol/water, ethyl acetate/hexane, or dichloromethane/petroleum ether.[5][6] The general principle is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heating to clarify and then slow cooling should induce crystallization.

Solvent SystemRationale & Use Case
Ethanol Good general-purpose solvent for polar indole esters. Often effective for removing non-polar impurities.
Methanol Similar to ethanol, but its lower boiling point can be advantageous. Used for recrystallizing the parent compound, ethyl 1H-indole-2-carboxylate.[3]
Ethyl Acetate / Hexane A versatile system where ethyl acetate acts as the good solvent and hexane as the anti-solvent. Excellent for tuning polarity.
Dichloromethane / Petroleum Ether Useful for less polar compounds, where dichloromethane provides initial solubility.[5]

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly, first to room temperature, and then in an ice bath or refrigerator.

  • Use a Lower-Boiling Solvent: If the compound's melting point is the issue, switch to a solvent with a lower boiling point.

  • Reduce Saturation: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly. Seeding the solution with a previously formed crystal can also promote proper crystallization.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q3: My crystal yield is very low. How can I improve it?

A3: Low yield is often a result of using too much solvent or premature crystallization.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling.

  • Slow Cooling: Rapid cooling can trap impurities and lead to smaller, less pure crystals that are harder to collect. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often obtain a second, less pure crop by partially evaporating the solvent from the filtrate and re-cooling.

Standard Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent based on small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent. Confirm purity by melting point analysis and/or spectroscopy. The melting point of pure ethyl 1H-indole-2-carboxylate is reported in the range of 119-125 °C.[7][8]

Column Chromatography Ward: Troubleshooting & FAQs

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Q1: What is the best stationary and mobile phase for purifying ethyl 1-acetyl-1H-indole-2-carboxylate?

A1: For indole derivatives, silica gel is the most common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][9][10]

  • TLC is Key: The optimal mobile phase composition must be determined by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf (Retention Factor) value between 0.2 and 0.4.[11] This provides the best balance for good separation on a column.

  • Starting Point: For ethyl 1-acetyl-1H-indole-2-carboxylate, a good starting point for TLC analysis would be a 9:1 or 8:2 mixture of hexane:ethyl acetate. Similar, non-acetylated indole esters have been purified using a 9:1 ethyl acetate/hexane system.[1]

  • Adjusting Polarity:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the eluent by adding more ethyl acetate.

    • If the Rf is too high (spot moves with the solvent front), decrease the polarity by adding more hexane.

Q2: My compound is streaking or "tailing" on the TLC plate. What does this mean for my column?

A2: Tailing is a common issue with indoles and indicates that the compound is interacting too strongly or irreversibly with the acidic silica gel. This will lead to poor separation and low recovery from a column.

  • Cause: The indole nitrogen can be basic enough to interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[11]

  • Solution: Deactivate the Silica: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.5-2% is highly effective.[11] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation. Always run a new TLC with the modified eluent to confirm the Rf value before loading the column.

Q3: I'm not getting good separation between my product and an impurity. What can I do?

A3: Improving separation requires optimizing the selectivity of your chromatographic system.

  • Fine-Tune Polarity: Make small, incremental changes to your eluent composition. Sometimes a 5% change in the polar solvent can make a significant difference.

  • Change Solvents: If adjusting the ratio of hexane/ethyl acetate doesn't work, try a different solvent system. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents (e.g., hexane/dichloromethane/ethyl acetate) can alter the selectivity and improve separation.

  • Column Parameters: Use a longer, narrower column for difficult separations. Ensure you are using a fine mesh silica gel (e.g., 230-400 mesh) for higher resolution and that the column is packed properly without air bubbles or channels.

Standard Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Work-up tlc 1. TLC Analysis (Determine Eluent, Rf ~0.3) slurry 2. Prepare Silica Slurry (in initial eluent) tlc->slurry pack 3. Pack Column (Avoid air bubbles) slurry->pack load 4. Load Sample (Minimal solvent or dry load) pack->load elute 5. Elute with Solvent (Apply pressure for flash) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions (by TLC) collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate characterize 10. Characterize Pure Product (NMR, MP, etc.) evaporate->characterize

Final Purity Assessment

Regardless of the method used, the purity of the final product must be confirmed.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate, ideally in a few different solvent systems.

  • Melting Point: A sharp melting point that matches the literature value (119-125 °C for the parent compound) is a strong indicator of purity.[7][8] Impurities typically depress and broaden the melting range.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the structure and purity of the compound. The absence of impurity signals in the ¹H and ¹³C NMR spectra is the gold standard for purity assessment.

By understanding the principles behind each purification technique and anticipating common challenges, you can develop robust and efficient protocols for obtaining high-purity ethyl 1-acetyl-1H-indole-2-carboxylate for your research and development needs.

References

  • Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Available from: [Link]

  • ChemSynthesis. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved February 24, 2026, from [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Access to acylated pyrrolo[1,2-a]indoles - Supporting Information. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 24, 2026, from [Link]

  • Muchowski, J. M., & Naef, R. (1984). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 62, 106. Available from: [Link]

  • Siddiquee, T., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Digital Scholarship @ Tennessee State University. Available from: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11). Available from: [Link]

  • Al-Hourani, B.J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. Available from: [Link]

  • Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1984). A Simple General Method for the Acylation of Ethyl Indole-2-carboxylates. Heterocycles, 22(2). Available from: [Link]

  • Cheméo. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved February 24, 2026, from [Link]

  • da Silva, A. C., et al. (2023). Synthesis of Indolylglycines. Journal of the Brazilian Chemical Society, 34. Available from: [Link]

  • Siddiquee, T., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7). Available from: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available from: [Link]

  • Royer, J., et al. (1993). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Tetrahedron, 49(29). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

Sources

Stability of ethyl 1-acetyl-1H-indole-2-carboxylate in acidic vs. basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for ethyl 1-acetyl-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this compound in acidic and basic media. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, ensuring the integrity and success of your work.

I. Understanding the Stability Profile of Ethyl 1-acetyl-1H-indole-2-carboxylate

Ethyl 1-acetyl-1H-indole-2-carboxylate possesses two primary functional groups susceptible to hydrolysis: the ethyl ester at the C2 position and the N-acetyl group at the N1 position. The stability of the molecule is critically dependent on the pH of the medium, as both acidic and basic conditions can catalyze the cleavage of these groups. Understanding the kinetics and products of these degradation pathways is essential for accurate experimental design, sample handling, and data interpretation.

Frequently Asked Questions (FAQs): General Stability

Q1: What are the primary degradation pathways for ethyl 1-acetyl-1H-indole-2-carboxylate in aqueous solutions?

A1: The molecule has two main points of hydrolytic instability: the ethyl ester and the N-acetyl group.

  • In Acidic Media: Both the ester and the N-acetyl group can undergo hydrolysis. The ester hydrolysis is a reversible reaction catalyzed by acid, yielding 1-acetyl-1H-indole-2-carboxylic acid and ethanol.[1][2] The N-acetyl group can also be cleaved to yield ethyl 1H-indole-2-carboxylate.[3] Under harsh acidic conditions, both groups may be hydrolyzed, resulting in indole-2-carboxylic acid.

  • In Basic Media: The primary reaction is the irreversible hydrolysis of the ethyl ester, a process known as saponification, which yields the salt of 1-acetyl-1H-indole-2-carboxylic acid and ethanol.[1][2] The N-acetyl group is generally more stable to base-catalyzed hydrolysis than the ester, but cleavage can occur under more stringent conditions (e.g., higher temperatures or stronger base concentrations), leading to the formation of the indole-2-carboxylate salt.

Q2: I am seeing multiple unexpected peaks in my HPLC analysis after dissolving my sample in a slightly acidic or basic buffer. What could be happening?

A2: The appearance of multiple peaks suggests that your compound is degrading upon dissolution in the analytical buffer. Ethyl 1-acetyl-1H-indole-2-carboxylate is susceptible to hydrolysis. Depending on the pH, you may be observing peaks corresponding to one or more of the following degradation products:

  • 1-acetyl-1H-indole-2-carboxylic acid: Formed by the hydrolysis of the ethyl ester.
  • Ethyl 1H-indole-2-carboxylate: Resulting from the deacetylation of the indole nitrogen.[1][2]
  • Indole-2-carboxylic acid: The product of both ester hydrolysis and deacetylation.[4]

It is crucial to prepare samples in a neutral, non-nucleophilic solvent immediately before analysis to minimize degradation.

Q3: How should I store solutions of ethyl 1-acetyl-1H-indole-2-carboxylate to ensure stability?

A3: For optimal stability, solutions should be prepared fresh in a neutral, aprotic solvent such as acetonitrile or THF. If an aqueous buffer is necessary for your experiment, it should be at a pH as close to neutral (pH 6.5-7.5) as possible. Solutions should be stored at low temperatures (2-8 °C) and protected from light to minimize both hydrolytic and potential photolytic degradation. Long-term storage of aqueous solutions is not recommended.

II. Degradation Pathways and Mechanisms

The stability of ethyl 1-acetyl-1H-indole-2-carboxylate is dictated by the relative rates of hydrolysis of the ester and the N-acetyl group, which are influenced by the reaction conditions.

Acid-Catalyzed Degradation

Under acidic conditions, protonation of the carbonyl oxygen of both the ester and the N-acetyl group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Acid_Degradation Parent Ethyl 1-acetyl-1H-indole-2-carboxylate Ester_Hydrolysis 1-acetyl-1H-indole-2-carboxylic acid + Ethanol Parent->Ester_Hydrolysis H+ / H2O (Ester Hydrolysis) Deacetylation Ethyl 1H-indole-2-carboxylate + Acetic Acid Parent->Deacetylation H+ / H2O (Deacetylation) Full_Hydrolysis Indole-2-carboxylic acid Ester_Hydrolysis->Full_Hydrolysis H+ / H2O (Deacetylation) Deacetylation->Full_Hydrolysis H+ / H2O (Ester Hydrolysis)

Caption: Acid-catalyzed degradation pathways.

Base-Catalyzed Degradation

In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbons. The ester is significantly more reactive under these conditions than the N-acetyl group.

Base_Degradation Parent Ethyl 1-acetyl-1H-indole-2-carboxylate Saponification 1-acetyl-1H-indole-2-carboxylate Salt + Ethanol Parent->Saponification OH- / H2O (Saponification - Fast) Deacetylation Indole-2-carboxylate Salt + Acetate Saponification->Deacetylation OH- / H2O (Deacetylation - Slow)

Caption: Base-catalyzed degradation pathways.

III. Troubleshooting Guide for Stability Analysis

This section provides practical guidance for identifying and resolving common issues encountered during the stability analysis of ethyl 1-acetyl-1H-indole-2-carboxylate, with a focus on HPLC methods.

Frequently Asked Questions (FAQs): Analytical Troubleshooting

Q4: I am developing a stability-indicating HPLC method. What are the key parameters to consider?

A4: A robust stability-indicating method must be able to resolve the parent compound from all potential degradation products and process impurities. Key considerations include:

  • Column Chemistry: A C18 stationary phase is a common and effective choice for indole derivatives.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 3-7) is typically required to achieve adequate separation of the parent compound and its more polar degradation products.

  • Detection: UV detection at the λmax of the indole chromophore (typically around 220 nm and 280 nm) is suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation: You must perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate the degradation products and demonstrate that your method can separate them from the parent peak.[5]

Q5: My peaks are tailing. How can I improve the peak shape?

A5: Peak tailing for indole compounds can arise from several factors:

  • Secondary Silanol Interactions: The indole nitrogen can interact with free silanol groups on the silica support of the column. To mitigate this, use a high-purity, end-capped C18 column. Adding a small amount of a competing base, like triethylamine (0.05-0.1%), to the mobile phase can also improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Q6: I am observing inconsistent retention times in my HPLC runs. What is the likely cause?

A6: Retention time drift can be caused by:

  • Mobile Phase Composition: Ensure the mobile phase is accurately prepared and well-mixed. If using a buffer, ensure its pH is stable. Changes in pH can affect the ionization state of the acidic degradation products, altering their retention times.

  • Column Temperature: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can cause retention time shifts.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate a stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of ethyl 1-acetyl-1H-indole-2-carboxylate in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 60 °C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL before injection.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.5N NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize with 0.5N HCl.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL before injection.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL before injection.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80 °C for 24 hours.

    • Prepare a solution of the heat-stressed sample in mobile phase at approximately 50 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

    • Analyze the solution directly after appropriate dilution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and separation requirements.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30% to 80% B, 20-25 min: 80% B, 25-26 min: 80% to 30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Workflow for Stability Troubleshooting

HPLC_Troubleshooting start Problem Observed in HPLC Data peak_shape Poor Peak Shape? (Tailing, Fronting, Splitting) start->peak_shape retention Inconsistent Retention Times? start->retention new_peaks Unexpected Peaks? start->new_peaks sol_mismatch Check Sample Solvent vs. Mobile Phase peak_shape->sol_mismatch col_overload Reduce Injection Volume/Concentration peak_shape->col_overload col_health Check Column Health (Use Test Mix) peak_shape->col_health temp_control Verify Column Oven Temperature retention->temp_control mp_prep Check Mobile Phase Preparation & pH retention->mp_prep equilibration Ensure Adequate Column Equilibration retention->equilibration degradation Suspect On-Column/Sample Degradation new_peaks->degradation contamination Check for System Contamination new_peaks->contamination prep_fresh prep_fresh degradation->prep_fresh Prepare Sample Fresh in Neutral Solvent

Caption: Troubleshooting workflow for HPLC analysis.

V. Summary of Degradation Products

The following table summarizes the expected degradation products of ethyl 1-acetyl-1H-indole-2-carboxylate. The synthesis of these compounds can be achieved through published methods and they should be used as standards for peak identification in HPLC analysis.[1][2][4][6]

Degradation ProductStructureFormation ConditionsExpected Chromatographic Behavior
1-acetyl-1H-indole-2-carboxylic acid N-acetyl indole with a carboxylic acid at C2.Acidic or basic hydrolysis of the ethyl ester.More polar than the parent compound; earlier elution time.
Ethyl 1H-indole-2-carboxylate Indole with an ethyl ester at C2.Acid-catalyzed deacetylation.Less polar than the carboxylic acid degradation products.
Indole-2-carboxylic acid Indole with a carboxylic acid at C2.Harsh acidic or basic conditions causing both deacetylation and ester hydrolysis.The most polar degradation product; earliest elution time.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Matyus, P., Toth, G., & Varga, I. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2834. [Link]

  • Gribble, G. W., & Ketcha, D. M. (1985). A Convenient Synthesis of 3-Acylindoles via Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole. A New Route to Pyridocarbazole-5,11-quinones and Ellipticine. The Journal of Organic Chemistry, 50(26), 5616-5621. [Link]

  • Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1980). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES, 14(12), 1939. [Link]

  • Ibrahim, M. N. (2009). Studies on Acetylation of Indoles. Journal of Chemical and Pharmaceutical Research, 1(1), 1-6. [Link]

  • El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2010). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Journal of the Chinese Chemical Society, 57(3B), 599-607. [Link]

  • Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 216-222. [Link]

  • Al-Hourani, B. J., Al-Bitar, Z., Al-Shar'i, N. A., El-Elimat, T., & Al-Zereini, W. A. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Singh, S., Kumar, V., & Singh, A. (2021). Ethyl 1-acetyl-1H-indole-3-carboxylate. Molbank, 2021(2), M1229. [Link]

  • Chem-Impex International. (n.d.). 1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid. [Link]

  • Kumar, S., & Kumar, A. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3182. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 5(1), 58-69. [Link]

  • Darweesh, A. F., et al. (2018). A validated stability indicating HPLC method for determination of sitagliptin. Journal of the Chilean Chemical Society, 63(1), 3875-3883. [Link]

  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Stepanova, E. V., et al. (2018). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. Carbohydrate Research, 458-459, 60-66. [Link]

  • El-Ragehy, N. A., Badawey, A. M., & El-Zeiny, M. B. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 51(9), 839-846. [Link]

  • YSU Journals. (n.d.). Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

Sources

Validation & Comparative

Comparative Reactivity Profile: N-Acetyl vs. N-Tosyl Ethyl Indole-2-Carboxylate

[1]

Executive Summary

In the functionalization of ethyl indole-2-carboxylate , the choice between


-acetyl (

-Ac)

-tosyl (

-Ts)
1
  • The Bottom Line: Use

    
    -Tosyl  for multi-step sequences requiring robust stability, particularly under oxidative conditions or transition-metal catalysis (e.g., C–H activation).[1] Use 
    
    
    -Acetyl
    only for transient protection where mild, rapid deprotection is required and the reaction conditions are non-basic.[1]
  • Critical Constraint: The C2-ester group already renders the indole electron-deficient.[1] Adding an

    
    -protecting group further deactivates the C3 position.[1] 
    
    
    -Tosyl exerts a stronger deactivating effect than
    
    
    -Acetyl, often shutting down standard Electrophilic Aromatic Substitution (EAS) pathways entirely.[1]

Electronic & Steric Profiling[3]

To predict reactivity, we must quantify the influence of the protecting group on the indole

1

Quantitative Comparison
Feature

-Acetyl (

-COMe)

-Tosyl (

-SO

Tol)
Impact on Reactivity
Hammett Constant (

)
0.500.72

-Ts is a stronger Electron Withdrawing Group (EWG), significantly reducing nucleophilicity at C3.[1]
Indole C2-H Acidity (pKa) ~17 (in DMSO)~15 (in DMSO)

-Ts stabilizes the anion at C2/C3 better, facilitating lithiation but hindering electrophilic attack.[1]
C3-NMR Shift (

)
~6.6–6.8 ppm~7.2–7.4 ppm

-Ts causes significant downfield shift (deshielding), indicating lower electron density.[1]
Steric Bulk (A-value) ModerateHigh

-Ts blocks approaching reagents at the peri-position (C7) and hinders bulky electrophiles at C3.[1]
Structural Visualization: Electronic Decision Tree

ReactivityTreeStartSubstrate: Ethyl Indole-2-CarboxylateGoalWhat is your target transformation?Start->GoalEASElectrophilic Substitution(e.g., Bromination, Acylation)Goal->EASPath AMetalMetal-Catalyzed Coupling(e.g., C-H Arylation)Goal->MetalPath BBaseBase-Mediated AlkylationGoal->BasePath CRec_AcSelect N-Acetyl(Less deactivating, but yield still low)EAS->Rec_AcKinetic PreferenceRec_TsSelect N-Tosyl(Prevents catalyst poisoning,stable to oxidants)Metal->Rec_TsCatalytic StabilityBase->Rec_TsHydrolytic StabilityWarningCAUTION: N-Ac hydrolyzesunder basic conditionsBase->Warning

Figure 1: Decision matrix for selecting N-protection based on intended downstream chemistry.

Functionalization Performance

Scenario A: Electrophilic Aromatic Substitution (EAS)

Target: C3-Bromination or Friedel-Crafts Acylation[1]

The C2-ester makes the indole "electron-poor."[1] Adding an

1
  • 
    -Tosyl:  The sulfonyl group strongly delocalizes the nitrogen lone pair. This prevents the lone pair from assisting in the stabilization of the Wheland intermediate at C3. Consequently, EAS reactions are often sluggish or fail completely  with 
    
    
    -tosyl ethyl indole-2-carboxylate.[1]
  • 
    -Acetyl:  While still deactivating, the carbonyl resonance is less powerful than the sulfonyl induction.[1] 
    
    
    -Acetyl substrates often retain enough nucleophilicity to undergo halogenation, though yields are typically lower than unprotected indoles.[1]

Experimental Insight: In comparative bromination studies (NBS, DMF),


1
Scenario B: Transition-Metal C–H Activation

Target: Pd-Catalyzed C3-Arylation

Here, the trends reverse.[2]

  • 
    -Acetyl:  The amide bond is labile.[1] Under the basic conditions required for Suzuki-Miyaura type couplings (Carbonate/Phosphate bases, 
    
    
    C), the acetyl group often cleaves before the cross-coupling occurs, leading to
    
    
    -arylation side reactions or catalyst poisoning by the free NH.[1]
  • 
    -Tosyl:  This is the superior choice .[1] The sulfonyl group is stable to carbonate bases and oxidative insertion conditions. Furthermore, it prevents the indole nitrogen from coordinating to the Palladium center, ensuring high catalytic turnover.[1]
    

Stability & Deprotection Protocols

The "orthogonality" of the protecting group is the final deciding factor.

Condition

-Acetyl Behavior

-Tosyl Behavior
Acidic (HCl/AcOH) Moderate Stability (Cleaves at high T)Excellent Stability
Basic (

/MeOH)
Unstable (Cleaves rapidly)Stable
Strong Base (NaOH/Reflux) CleavesStable (Requires harsh forcing)
Nucleophiles (Amines) Susceptible to aminolysisStable
Deprotection Reagent

in MeOH or


or

/Reflux
Mechanistic Pathway: Deprotection[1][3]

DeprotectionAc_SubN-Acetyl IndoleAc_ReagMild Base(K2CO3, MeOH)Ac_Sub->Ac_ReagAc_MechDirect NucleophilicAcyl SubstitutionAc_Reag->Ac_MechProd_1Free IndoleAc_Mech->Prod_1Ts_SubN-Tosyl IndoleTs_ReagMg / MeOH(Single Electron Transfer)Ts_Sub->Ts_ReagTs_MechReductive Cleavageof S-N bondTs_Reag->Ts_MechProd_2Free IndoleTs_Mech->Prod_2

Figure 2: Mechanistic divergence in deprotection strategies.

Experimental Protocols

Protocol A: C3-Bromination (Reactivity Test)

Demonstrates the kinetic difference in EAS.

  • Substrate: Dissolve 1.0 mmol of

    
    -Protected Ethyl Indole-2-carboxylate (
    
    
    -Ac or
    
    
    -Ts) in 5 mL anhydrous DMF.
  • Reagent: Add 1.1 mmol (196 mg) of N-Bromosuccinimide (NBS) in one portion at 0°C.

  • Monitoring: Stir at 25°C. Monitor via TLC (Hexane/EtOAc 4:1).

    • 
      -Acetyl Expectation: Conversion >90% within 3 hours. Product: Ethyl 3-bromo-1-acetylindole-2-carboxylate.[1]
      
    • 
      -Tosyl Expectation: Conversion <30% after 6 hours. Requires heating to 60°C to drive to completion.
      
  • Workup: Quench with 10%

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    .
Protocol B: Robust N-Desulfonylation (Tosyl Removal)

Because N-Ts is difficult to remove, a specific, high-yield protocol is required.[1]

  • Setup: To a solution of

    
    -tosyl ethyl indole-2-carboxylate (1.0 mmol) in anhydrous Methanol (10 mL).
    
  • Activation: Add Magnesium turnings (5.0 mmol, 120 mg) activated by iodine vapor.

  • Reaction: Sonicate the mixture for 30 minutes (to initiate surface reaction) then stir at ambient temperature for 4 hours.

    • Note: The reaction mixture will turn turbid as

      
       forms.
      
  • Quench: Carefully add saturated

    
     solution (exothermic, gas evolution).
    
  • Isolation: Extract with

    
    . The organic layer will contain the pure deprotected indole.
    
    • Yield Expectation: 85–95%.

References

  • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Indoles. Springer. (Authoritative text on indole reactivity patterns and protecting group influence).

  • Bandyopadhyay, A., et al. (2016).[1] "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 21(3), 333.[1][3] Link (Specific data on alkylation and hydrolysis of ethyl indole-2-carboxylates).[1]

  • Laha, J. K., et al. (2022).[1] "One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles." ACS Omega, 7(43), 39483–39494.[1] Link (Comparative data on electron-withdrawing group effects on indole synthesis).[1]

  • Majumdar, K. C., et al. (2008).[1] "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Tetrahedron Letters, 49(18), 2879-2881.[1] (Standard protocol for mild deprotection).

  • Evans, D. A. (2005).[1] "pKa's of Nitrogen Acids." Harvard University Chemistry Data. (Source for acidity constants of conjugate acids).

A Predictive Guide to the Mass Spectrometry Fragmentation of Ethyl 1-acetyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-acetyl-1H-indole-2-carboxylate is a substituted indole derivative of significant interest in synthetic and medicinal chemistry. As with any novel or modified compound, unambiguous structural characterization is paramount for advancing research and development. Mass spectrometry (MS), particularly with electron ionization (EI), is a cornerstone technique for determining the molecular weight and obtaining a structural fingerprint of a molecule through its fragmentation pattern.

This guide provides an in-depth, predictive analysis of the EI-MS fragmentation pattern of ethyl 1-acetyl-1H-indole-2-carboxylate. In the absence of a publicly available reference spectrum for this specific molecule, this guide employs a comparative approach. We will first dissect the experimentally-verified fragmentation patterns of its core substructures: N-acetylindole and ethyl 1H-indole-2-carboxylate . By synthesizing this data with established fragmentation principles, we will construct a reliable, predictive model of the fragmentation pathways for the target molecule, providing researchers with a robust framework for its identification.

The Logic of Fragmentation: A Tale of Two Substructures

The fragmentation of ethyl 1-acetyl-1H-indole-2-carboxylate (MW: 231.25) under electron ionization is dictated by the interplay between its three key components: the stable indole core, the labile N-acetyl group, and the C2-ethyl ester group. To understand the complete picture, we must first examine the behavior of its constituent parts.

Comparative Analysis 1: The Parent Molecule, Ethyl 1H-indole-2-carboxylate

The foundational structure is ethyl 1H-indole-2-carboxylate (MW: 189.21). Its EI-MS spectrum, available in the NIST Mass Spectral Database, provides a baseline for understanding the fragmentation of the indole-2-carboxylate core.[1][2] The primary fragmentation event is driven by the ester functional group.

The most significant fragmentation is the cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH₂CH₃). This α-cleavage is a classic pathway for esters and results in a highly stable acylium cation.

Table 1: Key Experimental Fragment Ions of Ethyl 1H-indole-2-carboxylate

m/zProposed IdentityFragmentation PathwayRelative Intensity
189[M] +• (Molecular Ion)-High
160[M - C₂H₅]+Loss of ethyl radicalModerate
144[M - •OC₂H₅]+Loss of ethoxy radicalHigh
116[M - COOC₂H₅]+Loss of the entire ester groupModerate
89[C₇H₅]+Further fragmentation of the indole ringModerate
Comparative Analysis 2: The N-Substituent, N-Acetylindole

The influence of the N-acetyl group can be understood by examining the fragmentation of N-acetylindole (MW: 159.18).[3][4] The N-acetyl bond is a primary site of cleavage. Two characteristic fragmentation pathways are observed for N-acetylated compounds.[5]

  • Loss of Ketene: A rearrangement reaction leads to the expulsion of a neutral ketene molecule (CH₂=C=O), a highly favorable pathway that results in the regeneration of the indole radical cation.

  • Loss of Acetyl Radical: Direct cleavage of the N-CO bond results in the loss of an acetyl radical (•COCH₃).

Table 2: Key Experimental Fragment Ions of N-Acetylindole

m/zProposed IdentityFragmentation PathwayRelative Intensity
159[M] +• (Molecular Ion)-High
117[M - CH₂CO]+•Loss of neutral ketene (42 u)High (Base Peak)
116[M - •COCH₃]+Loss of acetyl radical (43 u)Moderate
89[C₇H₅]+Further fragmentation of indole ringModerate

Predictive Fragmentation Pathways for Ethyl 1-acetyl-1H-indole-2-carboxylate

By combining the insights from our comparative analysis, we can predict the most probable fragmentation pathways for the target molecule, ethyl 1-acetyl-1H-indole-2-carboxylate (m/z 231). The molecular ion is expected to be prominent due to the aromatic nature of the indole ring system. The primary fragmentation events will be a competition between cleavage at the N-acetyl group and the C-ethyl ester group.

Pathway A: N-Acetyl Group Fragmentation (Loss of Ketene)

This is predicted to be a dominant pathway. The molecular ion at m/z 231 undergoes rearrangement to lose a neutral ketene molecule (42 Da). This is mechanistically favorable as it results in the formation of the stable radical cation of ethyl 1H-indole-2-carboxylate at m/z 189 . This fragment ion would then be expected to follow the fragmentation pattern outlined in Table 1, leading to subsequent daughter ions at m/z 144 and 116.

Pathway B: Ester Group Fragmentation (Loss of Ethoxy Radical)

A competing fragmentation involves the α-cleavage at the ester carbonyl group, leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da). This would produce a stable N-acetyl-indole-2-carboxonium ion at m/z 186 .

Pathway C: Acetyl Radical Loss

A less favored, but still possible, fragmentation is the direct cleavage of the N-CO bond to lose an acetyl radical (•COCH₃, 43 Da), resulting in an ion at m/z 188 .

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C M Ethyl 1-acetyl-1H-indole-2-carboxylate [M]+• m/z 231 node1 [M - CH₂CO]+• m/z 189 M->node1 - CH₂CO (42 u) node3 [M - •OC₂H₅]+ m/z 186 M->node3 - •OC₂H₅ (45 u) node4 [M - •COCH₃]+ m/z 188 M->node4 - •COCH₃ (43 u) node2 [m/z 189 - •OC₂H₅]+ m/z 144 node1->node2 - •OC₂H₅ (45 u)

Caption: Predicted EI-MS fragmentation pathways for the target molecule.

Table 3: Summary of Predicted Key Fragment Ions for Ethyl 1-acetyl-1H-indole-2-carboxylate

Predicted m/zProposed IdentityOrigin PathwayPredicted Intensity
231[M] +• (Molecular Ion)-High
189[M - CH₂CO]+•Pathway AHigh (likely base peak)
186[M - •OC₂H₅]+Pathway BModerate to High
188[M - •COCH₃]+Pathway CLow to Moderate
144[m/z 189 - •OC₂H₅]+Pathway AModerate to High
116[m/z 144 - CO]+Pathway AModerate

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable molecular weight and fragmentation data, a comprehensive structural elucidation relies on complementary techniques.

TechniqueInformation ProvidedComparison to Mass Spectrometry
NMR Spectroscopy (¹H, ¹³C) Provides detailed information on the chemical environment and connectivity of all atoms. It would unambiguously confirm the location of the acetyl group on the indole nitrogen (N1) versus other positions and verify the structure of the ethyl ester.MS confirms the mass and fragmentation, while NMR confirms the precise atomic arrangement. They are highly complementary.
Infrared (IR) Spectroscopy Identifies specific functional groups based on their vibrational frequencies. It would show characteristic absorption bands for the amide carbonyl (from the N-acetyl group) and the ester carbonyl, confirming their presence.MS identifies fragments by mass, while IR confirms the presence of the bonds within those functional groups.

Experimental Protocol: Acquiring an EI-MS Spectrum

This protocol outlines the standard procedure for analyzing a solid, thermally stable compound like ethyl 1-acetyl-1H-indole-2-carboxylate using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation

  • Objective: To prepare a dilute solution of the analyte suitable for injection.

  • Step 1.1: Weigh approximately 1 mg of the solid sample.

  • Step 1.2: Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Step 1.3: Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis. This prevents detector saturation.

2. Instrumentation Setup (GC-MS with EI Source)

  • Objective: To configure the instrument for optimal separation and ionization.

  • Step 2.1: Gas Chromatograph (GC) Conditions:

    • Column: Use a standard 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5 or equivalent).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Step 2.2: Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV.[5] This standardized energy ensures that spectra are reproducible and comparable to library data.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400. This range covers the molecular ion and all predicted major fragments.

3. Data Acquisition and Analysis

  • Objective: To inject the sample, acquire the data, and interpret the spectrum.

  • Step 3.1: Inject 1 µL of the prepared sample into the GC-MS.

  • Step 3.2: Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

  • Step 3.3: Extract the mass spectrum from the apex of the analyte peak.

  • Step 3.4: Analyze the fragmentation pattern. Compare the observed m/z values and their relative intensities with the predicted fragments in Table 3.

G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation prep1 Weigh Sample (1 mg) prep2 Dissolve in Solvent (1 mg/mL) prep1->prep2 prep3 Dilute to ~5 µg/mL prep2->prep3 gc GC Injection & Separation prep3->gc ms EI Ionization (70 eV) & Mass Analysis gc->ms tic Identify Peak in TIC ms->tic spec Extract Mass Spectrum tic->spec compare Compare with Predicted Pattern spec->compare

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

This guide establishes a robust, predictive framework for the mass spectral fragmentation of ethyl 1-acetyl-1H-indole-2-carboxylate. The primary and most characteristic fragmentation is anticipated to be the loss of a neutral ketene molecule (42 Da) from the N-acetyl group, yielding a base peak at m/z 189, which corresponds to the molecular ion of the parent compound, ethyl 1H-indole-2-carboxylate. A secondary, competing fragmentation involving the loss of the ethoxy radical (45 Da) from the ester group to produce an ion at m/z 186 is also expected. By understanding these predicted pathways, researchers can more confidently identify this molecule and distinguish it from related isomers or impurities in complex mixtures, thereby accelerating the pace of drug discovery and chemical synthesis.

References

  • National Institute of Standards and Technology. (n.d.). N-Acetylindole. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of N-Acetylindole. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Hussein, F. A. (2015). Studies on Acetylation of Indoles. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved February 24, 2026, from [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Gouda, M. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved February 24, 2026, from [Link]

  • Al-Soud, Y. A., et al. (2017). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Molecules. Retrieved February 24, 2026, from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Moody, C. J., & Roffey, J. R. A. (2008). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules. Retrieved February 24, 2026, from [Link]

  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Retrieved February 24, 2026, from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved February 24, 2026, from [Link]

  • S. Fun, H. K., et al. (2011). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 67(Pt 12), o3246. Retrieved February 24, 2026, from [Link]

  • Kladar, N., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin, 68(1), 21-33. Retrieved February 24, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-acetyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1-acetyl-1H-indole-2-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Risk Assessment

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for Ethyl 1-acetyl-1H-indole-2-carboxylate is not available, data from structurally similar indole derivatives allow for a reliable hazard assessment. Compounds like indole-2-carboxylic acid and other substituted indoles are known to be irritants and can be harmful if ingested or come into contact with skin.[1][2][3]

Therefore, Ethyl 1-acetyl-1H-indole-2-carboxylate should be handled as a hazardous substance. The primary risks involve irritation to the skin and eyes and potential toxicity if swallowed.[1][3]

Table 1: Assessed Hazard Profile of Ethyl 1-acetyl-1H-indole-2-carboxylate

Hazard ClassificationDescriptionRecommended Precaution
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear protective gloves and clothing.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear safety glasses with side-shields or goggles.[1]
Aquatic Hazard May be toxic to aquatic life.Avoid release to the environment.

The Regulatory Imperative: Understanding RCRA

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from creation to final disposal.[8][9] Disposing of chemicals like Ethyl 1-acetyl-1H-indole-2-carboxylate down the drain or in the regular trash is a violation of these regulations and is strictly prohibited.[10][11][12]

Core Principles of Chemical Waste Disposal

Successful and compliant waste management is built on three pillars: Segregation, Containerization, and Communication.

  • Segregation: Never mix incompatible waste streams.[10][13] For Ethyl 1-acetyl-1H-indole-2-carboxylate, this means keeping it separate from strong oxidizing agents, bases, and reactive metals.[1][13][14] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.

  • Containerization: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed except when adding waste.[12][14]

  • Communication (Labeling): Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added.[15][16] This ensures safe handling and proper disposal by your institution's Environmental Health & Safety (EHS) team.

Step-by-Step Disposal Protocol for Ethyl 1-acetyl-1H-indole-2-carboxylate

This protocol outlines the procedure from the point of generation to the final handoff for disposal.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • An SAA is a designated location at or near the point of waste generation and under the control of the lab personnel.[14][17]

  • Store your waste container in this designated area, which should be away from drains, heat sources, and high-traffic zones.[10][14]

  • For liquid waste, the container must be placed in a secondary containment bin to catch any potential leaks.[11]

Step 2: Select the Appropriate Waste Container

  • For Solid Waste (e.g., leftover reagent, contaminated filter paper): Use a wide-mouth, screw-cap container made of a compatible material like HDPE (High-Density Polyethylene). Ensure the container is clearly marked "Solid Waste."

  • For Liquid Waste (e.g., solutions containing the compound): Use a sealable, leak-proof container, ideally the original manufacturer's bottle or a dedicated waste bottle.[14] Never use food or beverage containers.[14] The container must have a secure screw cap.

  • Ensure the container is in good condition, free of cracks or residue on the outside.[12]

Step 3: Prepare the Hazardous Waste Tag

  • Obtain a hazardous waste tag from your institution's EHS department.

  • As soon as you designate a container for waste, affix the tag.

  • Fill out the tag completely and legibly:

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: List all constituents by their full chemical name—no abbreviations or formulas.[13][15] For this waste stream, write "Ethyl 1-acetyl-1H-indole-2-carboxylate." If it is in a solution, list the solvent as well (e.g., "Methanol," "Ethyl Acetate").

    • Percentages: Estimate the percentage of each component.

    • Hazards: Check the appropriate hazard boxes (e.g., "Irritant," "Toxic").

Step 4: Accumulate Waste Safely

  • Add waste to the container carefully, using a funnel for liquids if necessary to avoid spills.

  • Crucially, keep the waste container closed at all times, except when you are actively adding waste. [10][11][17] This prevents the release of vapors and protects the lab environment.

  • Do not overfill the container. Leave at least 10% of headspace at the top to allow for expansion.

Step 5: Requesting a Waste Pickup

  • Once the container is full or you have no further need to accumulate this waste stream, seal the container tightly.

  • Complete any final information on the waste tag, such as the fill date.

  • Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS office. This is often done through an online portal or by phone.[15]

  • Do not move the waste container to a hallway or any other public area to await pickup.[10][13][15] It must remain in your laboratory's SAA.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-acetyl-1H-indole-2-carboxylate waste.

G Disposal Workflow for Ethyl 1-acetyl-1H-indole-2-carboxylate A Waste Generated B Solid or Liquid Waste? A->B C Select compatible SOLID waste container B->C Solid D Select compatible LIQUID waste container (in secondary containment) B->D Liquid E Affix & Complete Hazardous Waste Tag (List all constituents) C->E D->E F Store in designated SAA Keep container closed E->F G Container Full or Waste Stream Complete? F->G H Finalize Waste Tag (e.g., fill date) G->H Yes J Continue to accumulate safely G->J No I Request Pickup from Environmental Health & Safety H->I J->F

Caption: Decision flowchart for compliant chemical waste handling.

Emergency Procedures: Spill Management

In the event of a small spill of Ethyl 1-acetyl-1H-indole-2-carboxylate:

  • Alert personnel in the immediate area.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Label the container as "Spill Debris containing Ethyl 1-acetyl-1H-indole-2-carboxylate" and request a pickup.

  • For major spills, evacuate the area and contact your institution's emergency response team immediately.[10]

Waste Minimization

A key component of modern laboratory management is waste minimization.[17] Consider these strategies to reduce the generation of hazardous waste:

  • Order only the quantity of chemical needed for your experiment.

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.

  • If possible and permitted, share surplus chemicals with other research groups.

By following this guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship and regulatory compliance.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link][15]

  • Chemical Waste. (2022, February 2). National Institutes of Health, Office of Research Facilities. Retrieved from [Link][18]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link][13]

  • NIH Chemical Safety Guide. (2015). Montgomery College. Retrieved from [Link][10]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link][11]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link][12]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link][19]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). North Carolina Department of Environmental Quality. Retrieved from [Link][5]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Triumvirate Environmental. Retrieved from [Link][8]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link][14]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link][6]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link][7]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link][16]

  • Laboratory Waste Management Guidelines. (2020, October). University of Texas at Dallas. Retrieved from [Link][17]

  • Safety Data Sheet - 3-Acetylindole. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link][20]

  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link][9]

  • Ethyl indole-2-carboxylate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link][3]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-acetyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

The recommendations herein are derived from the hazard profile of the parent compound, Ethyl indole-2-carboxylate, and the general toxicological characteristics of indole derivatives.[1][2] The primary identified risks are irritation upon contact.

Potential HazardDescriptionRationale / Supporting Evidence
Serious Eye Irritation Direct contact with the eyes can cause significant irritation.[3][4]Classified as "Eye Irrit. 2" under the Globally Harmonized System (GHS) for the parent compound, Ethyl indole-2-carboxylate.[2] Indole itself is known to have a strong irritant effect on the eyes.[1]
Skin Irritation May cause skin irritation upon direct contact.[3][4]Classified as "Skin Irrit. 2" for the parent compound.[2] Indole derivatives are generally considered moderate skin irritants.[1][5]
Respiratory Tract Irritation Inhalation of dust or aerosols may cause respiratory irritation.[5][6]This is a common property for many fine organic solids and is a specific target organ toxicity noted for related indole compounds.[5][6]

The Core Directive: Your Non-Negotiable PPE Ensemble

For any procedure involving Ethyl 1-acetyl-1H-indole-2-carboxylate, regardless of scale, the following minimum PPE is mandatory.[7] This foundational layer of protection is your first line of defense against unforeseen splashes, spills, and contact.

  • Laboratory Coat: A clean, long-sleeved lab coat is required to protect your skin and clothing from incidental contact. It should be fully buttoned.[8]

  • Eye Protection: ANSI-approved safety glasses are the minimum requirement. However, for any liquid handling or transfer, chemical splash goggles are strongly recommended to provide a complete seal around the eyes.[6][7]

  • Gloves: Disposable nitrile gloves are the standard for providing a protective barrier against chemical contact.[7] Ensure you inspect gloves for any signs of degradation or puncture before use.

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule to ensure no skin on the lower body or feet is exposed.[7]

Operational Protocols: Tailoring PPE to the Task

Safe handling requires adapting your PPE to the specific risks of each laboratory operation. The following protocols provide step-by-step guidance for common procedures.

Protocol 1: Weighing and Solution Preparation (Handling Solids)

The primary risk during this phase is the generation and inhalation of fine dust particles. All handling of the solid compound must be performed within a certified chemical fume hood.[9]

Step-by-Step PPE & Handling Procedure:

  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don Core PPE: Put on your lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Prepare the Work Surface: Cover the balance and surrounding work area with disposable bench paper to contain any minor spills.[9]

  • Weigh the Compound: Use a dedicated spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.

  • Prepare the Solution: Slowly add the solid to the solvent to prevent splashing. Keep containers covered whenever possible.[9]

  • Doffing and Disposal: Once the task is complete, remove gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly.

Protocol 2: Reaction Monitoring, Work-up, and Purification (Handling Liquids)

During these stages, the risks shift to splashes and direct skin or eye contact with solutions containing the compound.

Step-by-Step PPE & Handling Procedure:

  • Work in a Fume Hood: All operations should be conducted inside a chemical fume hood.

  • Upgrade Hand Protection: Double-gloving with nitrile gloves is highly recommended.[7] This provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing your skin.

  • Add Face Protection for Splash Risks: When performing liquid transfers, extractions, or any procedure with a heightened splash potential, a face shield must be worn in addition to your chemical splash goggles.[8]

  • Contaminated Clothing: If any solution breaches your PPE and contaminates your clothing, remove the affected items immediately and wash the exposed skin area thoroughly with soap and water.[3][4]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental phase and potential exposure risks.

PPE_Workflow PPE Selection Workflow for Ethyl 1-acetyl-1H-indole-2-carboxylate cluster_prep Preparation & Solid Handling cluster_reaction Liquid Handling & Reaction cluster_disposal Cleanup & Disposal weighing Weighing Solid ppe_goggles Upgrade to: Chemical Splash Goggles weighing->ppe_goggles ppe_fumehood Perform in: Chemical Fume Hood weighing->ppe_fumehood prep_solution Preparing Solution prep_solution->ppe_goggles prep_solution->ppe_fumehood reaction Running Reaction reaction->ppe_fumehood workup Aqueous Work-up workup->ppe_fumehood ppe_doubleglove Add: Double Nitrile Gloves workup->ppe_doubleglove ppe_faceshield Add: Face Shield workup->ppe_faceshield purification Chromatography purification->ppe_fumehood purification->ppe_doubleglove spill Spill Cleanup spill->ppe_doubleglove spill->ppe_faceshield waste Waste Disposal ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Closed-toe Shoes ppe_base->weighing ppe_base->prep_solution ppe_base->reaction ppe_base->workup ppe_base->purification ppe_base->spill ppe_base->waste start Start Procedure start->ppe_base Always Required

Caption: Decision workflow for PPE selection based on task.

Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety, preventing environmental contamination and exposure to others.

  • Solid Waste: All disposable items that have come into contact with Ethyl 1-acetyl-1H-indole-2-carboxylate, including gloves, bench paper, and weighing papers, must be placed in a clearly labeled hazardous waste container.[10]

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and chromatography fractions, must be collected in a designated, sealed hazardous liquid waste container. Do not pour any amount into the drain.[4]

  • Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The first rinse should be collected as hazardous waste. Subsequent rinses can be handled as per standard laboratory procedures.

  • Spill Management: In the event of a spill, alert others in the area. Wearing your full task-specific PPE (including double gloves, goggles, and a face shield), cover the spill with an absorbent material. Carefully collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[10][11]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl indole-2-carboxylate. (September 12 2025).
  • Thermo Fisher Scientific. Ethyl indole-2-carboxylate - SAFETY DATA SHEET. (January 02 2026).
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009).
  • Martynova NA, Gorokhova LG. [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gig Sanit. 2012 Nov-Dec;(6):61-4.
  • Fisher Scientific. SAFETY DATA SHEET - Indole-2-carboxylic acid. (20-Dec-2025).
  • Vigon International. 500788 indole f&f safety data sheet. (2018).
  • ChemicalBook. Indole GHS SDS MSDS Sheet.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.